Sodium 4-nitrobenzoate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
3847-57-2 |
|---|---|
Molecular Formula |
C7H5NNaO4 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
sodium;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10); |
InChI Key |
MQLVXZMQWBRZIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].[Na] |
Other CAS No. |
3847-57-2 |
Related CAS |
62-23-7 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 4-Nitrobenzoate from 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid. The document details the chemical principles, experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.
Introduction
Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It serves as a versatile intermediate in organic synthesis, finding applications in various fields, including the preparation of dyes and as a potential building block in the development of pharmaceutical compounds. The synthesis from 4-nitrobenzoic acid is a fundamental acid-base neutralization reaction, which is both efficient and high-yielding. This guide will explore the common methods for this conversion, providing detailed procedural information and expected outcomes.
Chemical Reaction and Mechanism
The synthesis of this compound from 4-nitrobenzoic acid is a straightforward acid-base reaction. The acidic proton of the carboxylic acid group in 4-nitrobenzoic acid is abstracted by a basic sodium salt, typically sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding sodium salt and water (or carbonic acid in the case of bicarbonate).
Reaction with Sodium Hydroxide:
C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O
Reaction with Sodium Bicarbonate:
C₇H₅NO₄ + NaHCO₃ → C₇H₄NNaO₄ + H₂CO₃ (H₂O + CO₂)
The reaction is driven by the formation of the stable sodium salt and, in the case of sodium bicarbonate, the evolution of carbon dioxide gas.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Pale yellow solid |
| Sodium Hydroxide | NaOH | 40.00 | White solid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder |
| This compound | C₇H₄NNaO₄ | 189.10 | White to pale yellow crystalline powder[1] |
Table 2: Reported Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Acetone (B3395972) | 20 | Not Specified | 97 | [Chemistry - A European Journal, 2010, 16, 7469-7477][2] |
| Sodium Hydroxide | Water | Ambient | ~30 minutes | >95 (expected) | General Procedure |
| Sodium Bicarbonate | Water | Ambient | ~1 hour | >95 (expected) | General Procedure |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using sodium hydroxide and sodium bicarbonate.
Protocol 1: Synthesis using Sodium Hydroxide
This protocol is based on the high-yield synthesis reported in the literature[2] and adapted for a standard laboratory setting.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
Acetone
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactant: In a beaker, dissolve 1.0 equivalent of 4-nitrobenzoic acid in a suitable amount of acetone.
-
Preparation of Base Solution: In a separate beaker, prepare a solution of 1.0 equivalent of sodium hydroxide in a minimal amount of water and dilute with acetone.
-
Reaction: While stirring the 4-nitrobenzoic acid solution at 20°C, slowly add the sodium hydroxide solution. A precipitate of this compound may form.
-
Completion and Isolation: Continue stirring for 30 minutes to ensure the reaction goes to completion. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting material.
-
Drying: Dry the resulting white to pale yellow crystalline powder in a vacuum oven to obtain the final product.
Protocol 2: Synthesis using Sodium Bicarbonate
This protocol provides an alternative method using a milder base.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Sodium bicarbonate (1.0 eq)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Reactant: Suspend 1.0 equivalent of 4-nitrobenzoic acid in distilled water in a beaker.
-
Reaction: While stirring, slowly add 1.0 equivalent of sodium bicarbonate in small portions. Effervescence (evolution of CO₂ gas) will be observed. Continue adding the bicarbonate until the effervescence ceases and all the 4-nitrobenzoic acid has dissolved, indicating the formation of the soluble sodium salt.
-
Isolation: The this compound is now in aqueous solution. To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Appearance: A white to pale yellow crystalline powder.[1]
-
Melting Point: The melting point of the salt is expected to be significantly different from the starting acid (4-nitrobenzoic acid melts at 242 °C).
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong carboxylate (COO⁻) stretching bands. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are expected around 1523 cm⁻¹ and 1343 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons. The acidic proton of the carboxylic acid will be absent.
-
¹³C NMR: The spectrum will show a characteristic shift in the carbonyl carbon signal upon deprotonation.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical equation for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-nitrobenzoate (B1230335) (CAS No: 3847-57-2) is the sodium salt of 4-nitrobenzoic acid. It is a pale yellow crystalline powder that is soluble in water.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Its antimicrobial properties also make it a compound of interest in the development of preservatives.[1] This guide provides a comprehensive overview of the chemical and physical properties of Sodium 4-nitrobenzoate, detailed experimental protocols, and an exploration of its biological activity.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | p-Nitrobenzoic acid sodium salt, 4-Nitrobenzoic acid sodium salt | [3] |
| CAS Number | 3847-57-2 | [2] |
| Molecular Formula | C₇H₄NNaO₄ | [2] |
| Molecular Weight | 189.10 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
Tabulated Physical Data
Quantitative physical data for this compound is essential for its application in various experimental and industrial settings.
| Property | Value | Notes | Reference(s) |
| Melting Point | 220-225 °C | There are conflicting reports, with some sources stating "Not Applicable". This value should be confirmed experimentally. | [4] |
| Boiling Point | 359.1 °C at 760 mmHg | This value is for the parent compound, 4-nitrobenzoic acid, as the sodium salt would likely decompose at high temperatures. | [3] |
| Flash Point | 166.5 °C | This value is for the parent compound, 4-nitrobenzoic acid. | [3] |
| Solubility | Soluble in water. | [1] | |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This compound is typically synthesized by the neutralization of 4-nitrobenzoic acid with a sodium base.
Reaction: C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O
Materials:
-
4-nitrobenzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve 4-nitrobenzoic acid in a suitable volume of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the stirring solution of 4-nitrobenzoic acid at room temperature (approximately 20°C).[5]
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
The resulting precipitate of this compound can be collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone to remove any unreacted starting material.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A yield of approximately 97% can be expected under optimal conditions.[5]
Logical Workflow for Synthesis:
Purification by Recrystallization
Recrystallization is a standard method to purify the crude this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol (B145695) and water is often suitable for salts of organic acids.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[6]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[7]
-
Dry the crystals in a vacuum oven.
Analytical Methods
NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for this compound in D₂O.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O.
-
Expected Spectrum: The aromatic region will show two doublets, characteristic of a para-substituted benzene (B151609) ring.
-
δ ~8.2 ppm (d, 2H): Protons ortho to the carboxylate group.
-
δ ~8.0 ppm (d, 2H): Protons ortho to the nitro group.
-
¹³C NMR (Carbon NMR):
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of D₂O.
-
Expected Spectrum:
-
δ ~175 ppm: Carboxylate carbon (COO⁻).
-
δ ~150 ppm: Carbon attached to the nitro group.
-
δ ~140 ppm: Quaternary carbon attached to the carboxylate group.
-
δ ~130 ppm: Carbons ortho to the nitro group.
-
δ ~123 ppm: Carbons ortho to the carboxylate group.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid powder.
-
Expected Major Peaks:
-
~1600-1570 cm⁻¹ (strong): Asymmetric stretching of the carboxylate (COO⁻) group.
-
~1530-1500 cm⁻¹ (strong): Asymmetric stretching of the nitro (NO₂) group.[8]
-
~1420-1380 cm⁻¹ (medium): Symmetric stretching of the carboxylate (COO⁻) group.
-
~1350-1330 cm⁻¹ (strong): Symmetric stretching of the nitro (NO₂) group.[8]
-
~870-840 cm⁻¹ (strong): C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
-
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation: Prepare a dilute aqueous solution of this compound.
-
Procedure: Scan the solution from 200 to 400 nm using a quartz cuvette, with deionized water as a blank.
-
Expected Spectrum: A strong absorption maximum (λmax) is expected in the range of 260-280 nm, corresponding to the π → π* transitions of the nitro-substituted aromatic system.
Biological Activity and Mechanism of Action
This compound is known for its antimicrobial properties.[1] The mechanism of action is believed to be a combination of the effects of benzoates and nitroaromatic compounds.
General Mechanism of Antimicrobial Action:
-
Cellular Uptake: In an acidic environment, the protonated form, 4-nitrobenzoic acid, which is more lipophilic, can more easily diffuse across the microbial cell membrane.[9]
-
Intracellular pH Disruption: Once inside the cell, the higher intracellular pH causes the acid to dissociate, releasing protons and lowering the intracellular pH. This disrupts various metabolic processes that are pH-dependent.[10]
-
Enzyme Inhibition: The benzoate (B1203000) moiety can interfere with the function of essential enzymes, particularly those involved in energy metabolism.[10]
-
Oxidative Stress (from Nitro Group): The nitro group can be enzymatically reduced within the microbial cell to form reactive nitrogen species, such as the nitro anion radical.[11] In the presence of oxygen, these can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS), inducing oxidative stress and causing damage to DNA, proteins, and lipids.[11][12]
References
- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. encyclopedia.pub [encyclopedia.pub]
Sodium 4-nitrobenzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium 4-nitrobenzoate (B1230335), a compound of interest in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and biological activities, with a focus on its mechanism of action as an inhibitor of ubiquinone biosynthesis.
Chemical and Physical Properties
Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It is a stable, crystalline solid readily soluble in water, making it suitable for various laboratory applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3847-57-2 | [1][2] |
| Molecular Formula | C₇H₄NNaO₄ | [1][2] |
| Molecular Weight | 189.10 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Synthesis of this compound
This compound can be synthesized from 4-nitrobenzoic acid through a straightforward neutralization reaction with sodium hydroxide (B78521).
A high-yield synthesis of this compound can be achieved by reacting 4-nitrobenzoic acid with sodium hydroxide in an acetone (B3395972) solvent at room temperature.[1]
Materials:
-
4-Nitrobenzoic acid
-
Sodium hydroxide
-
Acetone
-
Stir plate and stir bar
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve 4-nitrobenzoic acid in acetone in a reaction flask.
-
Slowly add a stoichiometric amount of sodium hydroxide solution to the stirring solution at 20°C.[1]
-
Continue stirring until the reaction is complete, indicated by the precipitation of the sodium salt.
-
Collect the precipitate by filtration.
-
Wash the product with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the resulting this compound product.
This method has been reported to yield up to 97% of the desired product.[1]
Biological Activity and Mechanism of Action
This compound exhibits notable biological activity, primarily attributed to its ability to inhibit the biosynthesis of ubiquinone (Coenzyme Q).
Ubiquinone is a vital component of the electron transport chain and a potent lipid-soluble antioxidant. 4-nitrobenzoate, the active form of the sodium salt, acts as a competitive inhibitor of 4-hydroxybenzoate (B8730719):polyprenyl transferase (COQ2), a key enzyme in the ubiquinone biosynthesis pathway.[4] This inhibition leads to a dose-dependent decrease in cellular ubiquinone levels.[4][5]
The mechanism of action of 4-nitrobenzoate as a competitive inhibitor of COQ2 suggests that it competes with the natural substrate, 4-hydroxybenzoate (4-HB), for the active site of the enzyme.[4][6] This inhibition has been demonstrated in various organisms, including mammalian cells and the malaria parasite Plasmodium falciparum.[5][6]
The inhibition of ubiquinone biosynthesis by this compound is a promising strategy for antimicrobial and antiparasitic drug development. By depleting the cellular pool of ubiquinone, the compound can disrupt essential metabolic processes, such as cellular respiration, leading to growth inhibition and cell death.
-
Antiparasitic Activity: Studies have shown that 4-nitrobenzoate can reduce the levels of ubiquinone in Leishmania amazonensis, suggesting its potential as a therapeutic agent against this parasite.
-
Antimalarial Activity: In Plasmodium falciparum, 4-nitrobenzoate has been shown to inhibit ubiquinone biosynthesis and enhance the efficacy of other antimalarial drugs.[6]
The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Applications in Research and Drug Development
This compound serves as a valuable tool for studying the effects of ubiquinone deficiency in various biological systems. Its ability to induce a controlled reduction in ubiquinone levels allows researchers to investigate the downstream cellular consequences without the need for genetic manipulation.[5] This makes it a useful compound for exploring the role of ubiquinone in cellular metabolism, oxidative stress, and disease pathogenesis.
In the context of drug development, the targeted inhibition of ubiquinone biosynthesis by this compound highlights a promising avenue for the development of novel antimicrobial and antiparasitic agents. Further research into the structure-activity relationship of 4-nitrobenzoate and its analogs could lead to the discovery of more potent and selective inhibitors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Solubility Profile of Sodium 4-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium 4-nitrobenzoate (B1230335) in various solvents. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes known qualitative and predicted quantitative data. It also presents established experimental protocols for solubility determination and offers insights into the expected solubility behavior based on the properties of its parent compound, 4-nitrobenzoic acid, and related salts.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of Sodium 4-nitrobenzoate
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | Not Specified | 0.731 mg/mL (0.00387 mol/L) | Predicted |
| Water | Not Specified | Soluble[1][2] | Qualitative |
| Ethanol | Not Specified | Slightly Soluble | Qualitative |
Table 2: Solubility of 4-Nitrobenzoic Acid (Parent Compound)
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1 g / 2380 mL |
| Ethanol | Not Specified | 1 g / 110 mL |
| Methanol | Not Specified | 1 g / 12 mL |
| Acetone | Not Specified | 1 g / 20 mL |
| Chloroform | Not Specified | 1 g / 150 mL |
| Diethyl Ether | Not Specified | 1 g / 45 mL |
| Benzene | Not Specified | Slightly Soluble |
| Carbon Disulfide | Not Specified | Slightly Soluble |
| Petroleum Ether | Not Specified | Insoluble |
Note: The conversion of 4-nitrobenzoic acid to its sodium salt is expected to significantly increase its aqueous solubility due to the introduction of an ionic character. Conversely, its solubility in non-polar organic solvents is expected to decrease.
Table 3: Solubility of Sodium Benzoate (B1203000) (Related Salt)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 62.69[3] |
| Water | 15 | 62.78[3] |
| Water | 20 | 62.81[3] |
| Water | 30 | 62.87[3] |
| Water | 100 | 71.11[3] |
| Ethanol | 25 | 2.3[3][4] |
| Ethanol | 78 | 8.3[3][4] |
| Methanol | 15 | 8.22[3] |
| Methanol | 66.2 | 7.55[3] |
| 1,4-Dioxane | 25 | 0.0000818 g/100g [3] |
| Pyridine | Not Specified | Soluble[3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the equilibrium solubility of a solid compound like this compound. The most common and reliable method is the shake-flask method.
Shake-Flask Method (Equilibrium Solubility Determination)
This method measures the concentration of a solute in a saturated solution at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure: a. Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation. b. Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration. c. Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, the sample should be centrifuged or filtered. Filtration should be performed using a filter membrane that does not interact with the solute or solvent. d. Quantification: i. Carefully withdraw a known volume of the clear supernatant. ii. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method. iii. Analyze the concentration of this compound in the diluted sample using a validated analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, or High-Performance Liquid Chromatography (HPLC) for higher specificity and to check for degradation. e. Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, g/100g ).
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the solubility of an ionic organic salt like this compound.
References
Spectroscopic Characterization of Sodium 4-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for sodium 4-nitrobenzoate (B1230335) (C₇H₄NNaO₄), a compound relevant in various chemical and pharmaceutical contexts. Due to the limited availability of directly published spectra for the sodium salt, this document presents a combination of data derived from its parent compound, 4-nitrobenzoic acid, and closely related analogues, along with detailed, standardized experimental protocols for obtaining such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of sodium 4-nitrobenzoate. The salt's solubility characteristics necessitate the use of polar deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The following data is based on spectra of 4-nitrobenzoic acid in DMSO-d₆, adjusted to reflect the deprotonated carboxylate form of the sodium salt.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show a simple, symmetric pattern for the aromatic protons due to the para-substitution on the benzene (B151609) ring. The acidic proton of the parent carboxylic acid will be absent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.31 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |
| ~8.18 | Doublet (d) | 2H | Aromatic protons ortho to the carboxylate group |
Note: Data is inferred from the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1] Shifts are approximate and may vary based on solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.3 | C=O (Carboxylate) |
| ~150.5 | C-NO₂ |
| ~136.9 | C-COO⁻ (Quaternary) |
| ~131.1 | CH (aromatic) |
| ~124.2 | CH (aromatic) |
Note: Data is based on the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Record the spectrum at a probe temperature of 298 K.
-
Acquire data over a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a proton-decoupled pulse sequence.
-
Acquire data over a spectral width of approximately 220 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.51 ppm for ¹³C).[2]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound. The spectrum of the sodium salt will differ significantly from its parent acid in the carboxyl region, while the characteristic nitro group vibrations will remain.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600-1550 | Strong | Asymmetric carboxylate (COO⁻) stretch |
| ~1530-1515 | Strong | Asymmetric nitro (NO₂) stretch |
| ~1420-1380 | Medium-Strong | Symmetric carboxylate (COO⁻) stretch |
| ~1350-1340 | Strong | Symmetric nitro (NO₂) stretch |
| ~870-850 | Strong | C-H out-of-plane bend (para-substitution) |
Note: Wavenumbers are approximate and based on characteristic values for aromatic carboxylates and nitro compounds.[3][4]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
-
Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro group.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Water / Ethanol | ~260-280 |
Note: The λmax is estimated based on data for 4-nitrobenzoic acid, which shows a maximum absorption at 258 nm in alcohol.[5] The exact wavelength for the sodium salt in an aqueous solution may vary slightly.
Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) by accurately weighing the solid and dissolving it in a volumetric flask using deionized water or ethanol.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the solvent (blank) and the sample cuvette with the prepared solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Workflow and Data Integration
The characterization of this compound involves a logical flow of spectroscopic analyses to confirm its identity and structure. The following diagram illustrates this general workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
References
In-depth Technical Guide: Sodium 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-nitrobenzoate (B1230335), the sodium salt of 4-nitrobenzoic acid, is a chemical compound with applications in various scientific fields, including as a synthetic intermediate and a potential antimicrobial agent.[1] This technical guide provides a summary of its known properties and a detailed protocol for its synthesis. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive public record of its single-crystal X-ray diffraction data, including unit cell parameters and atomic coordinates, could not be identified. This document thus serves to consolidate available information and highlight the current gap in the structural characterization of this compound.
Introduction
Sodium 4-nitrobenzoate (C₇H₄NNaO₄) is a yellow crystalline solid. Its utility is noted in the pharmaceutical industry as an intermediate in the synthesis of various organic compounds. Furthermore, it has been investigated for its antimicrobial properties, suggesting its potential use as a preservative. A thorough understanding of its solid-state structure is crucial for predicting its behavior in different environments, optimizing its use in synthesis, and understanding its biological activity. This guide aims to provide the available data and a clear experimental pathway for its preparation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₄NNaO₄ | [2] |
| Molecular Weight | 189.10 g/mol | [2] |
| CAS Number | 3847-57-2 | [3] |
| Appearance | Yellow crystalline solid | |
| Purity | 95% | [4] |
| Storage Temperature | Room Temperature | [4] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the neutralization of 4-nitrobenzoic acid with a sodium base. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 4-Nitrobenzoic Acid
Objective: To synthesize this compound from 4-nitrobenzoic acid and sodium hydroxide (B78521).
Materials:
-
4-Nitrobenzoic acid (C₇H₅NO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
In a round-bottom flask, dissolve a specific molar quantity of 4-nitrobenzoic acid in acetone at room temperature (20 °C).[5]
-
In a separate beaker, prepare an equimolar solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the 4-nitrobenzoic acid solution while stirring continuously.[5]
-
Continue stirring the mixture at room temperature for a designated period to ensure the completion of the reaction.
-
The resulting precipitate of this compound can be collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified this compound in an oven at a suitable temperature to remove residual solvent.
-
The reported yield for this reaction is approximately 97%.[5]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle sodium hydroxide with care as it is corrosive.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Crystal Structure
A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield a definitive single-crystal X-ray diffraction study for this compound. Consequently, detailed structural information such as the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles are not available at the time of this report.
The absence of this fundamental data represents a significant gap in the complete characterization of this compound. The determination of its crystal structure would be invaluable for understanding its solid-state properties, polymorphism, and interactions in a biological context.
Conclusion
This technical guide has summarized the currently available information on this compound, focusing on its synthesis and physicochemical properties. While a reliable and high-yield synthesis protocol is accessible, a critical piece of information – its detailed crystal structure – remains elusive in the public domain. The authors recommend that future research efforts be directed towards the crystallization and single-crystal X-ray diffraction analysis of this compound to provide the scientific community with this essential data. Such information will undoubtedly facilitate its further development and application in medicinal chemistry and materials science.
References
An In-depth Technical Guide to p-Nitrobenzoic Acid Sodium Salt: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-nitrobenzoic acid and its sodium salt, covering its historical discovery, synthesis, physicochemical properties, and analytical characterization. The information is intended to serve as a valuable resource for professionals in research, development, and quality control.
Introduction
p-Nitrobenzoic acid, also known as 4-nitrobenzoic acid, is an organic compound with the chemical formula C₇H₅NO₄.[1] It is a pale yellow, crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its sodium salt, sodium p-nitrobenzoate (C₇H₄NNaO₄), is the neutralized form of the acid and is often utilized in purification processes and as a more soluble alternative in certain applications. This guide will delve into the scientific journey of this compound, from its early synthesis to its modern-day applications.
Discovery and History
The discovery of p-nitrobenzoic acid is rooted in the foundational period of organic chemistry in the mid-19th century. While it is challenging to attribute the discovery to a single individual, early pioneering work on the synthesis and characterization of nitro-substituted aromatic compounds laid the groundwork. References from the era point to the work of several notable chemists:
-
Fischer (1863) and Wilbrand and Beilstein (1863) are cited in the context of early preparative methods for p-nitrobenzoic acid.[3]
-
Beilstein and Geitner (1866) further contributed to the understanding of the oxidation of p-nitrotoluene to form p-nitrobenzoic acid.[3]
These early investigations were part of a broader effort to understand the chemistry of aromatic compounds and their derivatives, which was rapidly advancing during this period. The synthesis of p-nitrobenzoic acid was a logical extension of the nitration of toluene (B28343) and the subsequent oxidation of the methyl group. The conversion of the acid to its sodium salt was a standard chemical practice for purification and to enhance solubility.
Physicochemical Properties
A summary of the key physicochemical properties of p-nitrobenzoic acid and its sodium salt is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of p-Nitrobenzoic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 237-241 °C | [1] |
| Boiling Point | Sublimes | [4] |
| Solubility in Water | <0.1 g/100 mL at 26 °C | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone. | [6] |
| pKa | 3.41 (in water) | [5] |
| Density | 1.58 g/cm³ | [5] |
Table 2: Physicochemical Properties of p-Nitrobenzoic Acid Sodium Salt
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₄NNaO₄ | [7] |
| Molecular Weight | 189.10 g/mol | [7] |
| Appearance | White to pale yellow crystalline powder | [7] |
| Melting Point | >300 °C (decomposes) | [8] |
| Solubility in Water | Soluble | [7][8] |
| CAS Number | 3847-57-2 | [7] |
Synthesis of p-Nitrobenzoic Acid and its Sodium Salt
The most common and industrially significant method for the synthesis of p-nitrobenzoic acid is the oxidation of p-nitrotoluene.[2][6] The resulting acid can then be readily converted to its sodium salt through neutralization with a sodium base.
A variety of oxidizing agents can be employed for this transformation, with sodium dichromate in the presence of sulfuric acid being a well-established method.[3]
The sodium salt is typically prepared by reacting p-nitrobenzoic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521).[6] This is a standard acid-base neutralization reaction.
Experimental Protocols
This protocol is based on the oxidation of p-nitrotoluene using sodium dichromate and sulfuric acid.[3]
Materials:
-
p-Nitrotoluene
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium hydroxide (NaOH) solution
-
Dilute sulfuric acid
-
Distilled water
-
Round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add p-nitrotoluene and a solution of sodium dichromate in water.
-
While stirring vigorously, slowly add concentrated sulfuric acid to the mixture via a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux for approximately one to two hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water.
-
Filter the crude p-nitrobenzoic acid using a Buchner funnel and wash the solid with water.
-
To purify, transfer the crude product to a beaker and add a 5% sodium hydroxide solution to dissolve the p-nitrobenzoic acid as its sodium salt, leaving unreacted p-nitrotoluene and other impurities as solids.
-
Filter the solution to remove the insoluble impurities.
-
Slowly add dilute sulfuric acid to the filtrate with stirring to precipitate the purified p-nitrobenzoic acid.
-
Collect the purified p-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.
This protocol describes the neutralization of p-nitrobenzoic acid to form its sodium salt.
Materials:
-
Purified p-nitrobenzoic acid
-
Sodium hydroxide (NaOH) pellets or a standardized NaOH solution
-
Distilled water
-
pH indicator or pH meter
-
Beaker
-
Magnetic stirrer and stir bar
-
Evaporating dish or rotary evaporator
Procedure:
-
Dissolve a known mass of purified p-nitrobenzoic acid in a minimal amount of a suitable solvent in which both the acid and the sodium salt are soluble (e.g., a water-ethanol mixture).
-
In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution in distilled water.
-
Slowly add the sodium hydroxide solution to the p-nitrobenzoic acid solution while stirring continuously.
-
Monitor the pH of the solution. The endpoint of the neutralization is reached when the pH is neutral (approximately 7).
-
Once neutralization is complete, the resulting solution is an aqueous solution of p-nitrobenzoic acid sodium salt.
-
To obtain the solid sodium salt, the solvent can be removed by gentle heating in an evaporating dish or more efficiently using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified p-nitrobenzoic acid sodium salt.
Analytical Characterization
The characterization of p-nitrobenzoic acid and its sodium salt is crucial for confirming their identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
The IR spectrum of p-nitrobenzoic acid will exhibit characteristic absorption bands for the carboxylic acid and nitro functional groups. Upon conversion to the sodium salt, the most significant change will be observed in the region of the carbonyl and hydroxyl absorptions of the carboxylic acid.
Expected IR Spectral Features of p-Nitrobenzoic Acid:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O asymmetric stretch (nitro group): A strong band around 1515-1560 cm⁻¹.
-
N-O symmetric stretch (nitro group): A strong band around 1345-1385 cm⁻¹.
-
C-H stretches (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretches (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
Expected IR Spectral Features of p-Nitrobenzoic Acid Sodium Salt:
-
O-H stretch: The broad O-H band of the carboxylic acid will disappear.
-
C=O stretch: The C=O band of the carboxylic acid will be replaced by the asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), typically appearing around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.
-
N-O stretches: The characteristic nitro group stretches will remain.
¹H NMR spectroscopy is a powerful tool for the structural elucidation of p-nitrobenzoic acid and its sodium salt. The aromatic protons will appear as two doublets due to the para-substitution pattern.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
p-Nitrobenzoic Acid:
-
Aromatic protons ortho to the carboxylic acid group will appear as a doublet downfield.
-
Aromatic protons ortho to the nitro group will appear as a doublet further downfield due to the strong electron-withdrawing nature of the nitro group.
-
The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm).
-
-
p-Nitrobenzoic Acid Sodium Salt:
-
The aromatic proton signals will be similar to those of the acid, although there may be slight shifts in their chemical shifts upon deprotonation.
-
The most significant difference will be the disappearance of the carboxylic acid proton signal.
-
Applications
p-Nitrobenzoic acid and its sodium salt are valuable compounds with a range of applications in different fields:
-
Pharmaceuticals: It is a key intermediate in the synthesis of several drugs, including the local anesthetic procaine (B135) and folic acid.[1]
-
Dyes and Pigments: It serves as a precursor in the manufacturing of various azo dyes.[1]
-
Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.
-
Photosensitive Materials: It finds applications in the production of photosensitive materials and optical filters.[1]
-
Corrosion Inhibition: It can be used as a corrosion inhibitor for metals.
-
Laboratory Reagent: The sodium salt is used as a pH buffer in various laboratory and industrial applications.[7]
Conclusion
p-Nitrobenzoic acid and its sodium salt have a rich history dating back to the early days of organic chemistry. The development of efficient synthetic routes has made these compounds readily available for a wide array of industrial applications. A thorough understanding of their physicochemical properties and analytical characterization is essential for their effective use in research and development. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals working with these important chemical intermediates.
References
- 1. chemiis.com [chemiis.com]
- 2. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]
The Enigmatic Presence of Nitrobenzoate Compounds in Nature: A Technical Guide
Executive Summary
Nitroaromatic compounds, while cornerstones of the chemical industry, are infrequently encountered in the natural world. Their biosynthesis and ecological roles present a fascinating area of study for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the natural occurrence of nitrobenzoate and related nitro-containing acidic compounds. It delves into their natural sources, biosynthetic origins, known biological activities, and the molecular pathways they influence. This guide also furnishes detailed experimental protocols for the isolation and quantification of these rare molecules and presents quantitative data in a comparative format.
Introduction
Naturally occurring nitro compounds represent a diverse and intriguing class of secondary metabolites. The inclusion of a nitro (-NO₂) group, a strong electron-withdrawing functionality, imparts unique chemical and biological properties to these molecules. While the vast majority of nitroaromatic compounds are synthetic in origin, a select few are produced by plants, fungi, and bacteria.[1] This guide focuses on naturally occurring nitro-containing aromatic and aliphatic acids, with a primary emphasis on derivatives of benzoic acid. We will explore the well-documented examples of p-nitrobenzoic acid, the complex nitrophenanthrene aristolochic acids, and the neurotoxic 3-nitropropionic acid. The natural occurrence of other isomers, such as 2-nitrobenzoic and 3-nitrobenzoic acid, will also be addressed.
Naturally Occurring Nitro-Substituted Acids
The known naturally occurring nitro-substituted acids are limited to a few key examples, each with distinct biological origins and activities.
p-Nitrobenzoic Acid (pNBA)
Para-nitrobenzoic acid is a rare example of a simple nitrobenzoate found in nature. Its primary known role is as a biosynthetic precursor.
-
Natural Source: p-Nitrobenzoic acid is produced by the soil bacterium Streptomyces thioluteus as a starter unit for the biosynthesis of the polyketide antibiotic, aureothin.
-
Biosynthesis: The formation of pNBA is a fascinating enzymatic process. It is synthesized from the common primary metabolite p-aminobenzoic acid (pABA). The enzyme responsible for this conversion is p-aminobenzoate N-oxygenase (AurF), a non-heme di-iron monooxygenase that catalyzes the sequential oxidation of the amino group to a nitro group.
Aristolochic Acids
Aristolochic acids are a family of nitrophenanthrene carboxylic acids, with aristolochic acid I and II being the most prominent members. They are well-known for their toxicity.
-
Natural Source: These compounds are characteristic secondary metabolites of plants belonging to the family Aristolochiaceae, particularly the genera Aristolochia and Asarum.[2] These plants have been used in traditional medicine, leading to documented cases of toxicity.
-
Biosynthesis: The biosynthesis of aristolochic acids is a complex pathway that begins with the amino acid tyrosine. The nitro group is derived from the amino group of tyrosine. The pathway proceeds through several intermediates, including norlaudanosoline, and involves enzymes such as cytochrome P450s.
3-Nitropropionic Acid (3-NPA)
While not a nitrobenzoate, 3-nitropropionic acid is a significant naturally occurring nitro-aliphatic acid known for its potent toxicity.
-
Natural Source: 3-NPA is produced by a variety of fungi, including species of Aspergillus, Arthrinium, and Penicillium.[3][4] It has also been identified in a number of leguminous plants from genera such as Astragalus, Coronilla, Indigofera, and Lotus.[3] Contamination of foodstuffs, such as sugarcane, by 3-NPA-producing fungi has led to human poisonings.[4]
-
Biosynthesis: In fungi, the biosynthetic pathway of 3-NPA starts with L-aspartate. The pathway involves an amine oxidase (NpaA) that catalyzes the oxidation of L-aspartate to (S)-nitrosuccinic acid, which is then likely decarboxylated by a decarboxylase (NpaB).[3]
2-Nitrobenzoic Acid and 3-Nitrobenzoic Acid
Current scientific literature provides limited evidence for the significant natural occurrence of 2-nitrobenzoic acid and 3-nitrobenzoic acid. These compounds are primarily known as products of industrial synthesis.[5][6][7] While some microorganisms have been shown to degrade 3-nitrobenzoate, this does not confirm its natural biosynthesis. Based on available data, these isomers are largely considered xenobiotic compounds.
Quantitative Data on Natural Occurrence
The concentration of these nitro compounds in their natural sources can vary significantly. The following tables summarize the available quantitative data.
Table 1: Concentration of Aristolochic Acids in Aristolochia Species
| Compound | Plant Species | Concentration | Reference(s) |
| Aristolochic Acid I | Aristolochia bracteolata | 12.98 g/kg | [8] |
| Aristolochic Acid II | Aristolochia bracteolata | 49.03 g/kg | [8] |
| Aristolochic Acid I | Aristolochia fangchi | 437 - 668 ppm | |
| Aristolochic Acid II | Aristolochia contorta | < 1 - 115 ppm | |
| Aristolochic Acid I | Aristolochia debilis | 1.01 g/kg | [8] |
| Aristolochic Acid II | Aristolochia debilis | 0.18 g/kg | [8] |
| Aristolochic Acid I | Aristolochia manshuriensis | 8.82 g/kg | [8] |
| Aristolochic Acid II | Aristolochia manshuriensis | 1.0 g/kg | [8] |
Table 2: Concentration of 3-Nitropropionic Acid in Fungal Cultures and Contaminated Foods
| Compound | Source | Concentration | Reference(s) |
| 3-Nitropropionic Acid | Endophytic fungi culture media | Up to 178 mg/L | [7] |
| 3-Nitropropionic Acid | Aspergillus oryzae culture | 1 - 111 mg/L | [4] |
| 3-Nitropropionic Acid | Contaminated cheese curds (A. oryzae) | 203 - 427 mg/kg | [4] |
| 3-Nitropropionic Acid | Contaminated soybeans/peanuts (A. oryzae) | 10 - 15 mg/kg (max) | [4] |
Table 3: Concentration of p-Nitrobenzoic Acid
| Compound | Natural Source | Concentration | Reference(s) |
| p-Nitrobenzoic Acid | Streptomyces thioluteus | Not reported; transient biosynthetic intermediate |
Experimental Protocols
The isolation and quantification of nitrobenzoate and related compounds from natural matrices require specific analytical techniques.
Isolation and Quantification of Aristolochic Acids from Plant Material
This protocol is adapted from methods described for the analysis of aristolochic acids in Aristolochia species.[8]
1. Extraction: a. Defat the dried and powdered plant material with a non-polar solvent like hexane. b. Macerate the defatted material in methanol (B129727) at room temperature with agitation for 24-48 hours. c. Filter the extract and concentrate it under reduced pressure to yield a crude methanol extract. d. Partition the crude extract between chloroform (B151607) and water. The aristolochic acids will preferentially move to the chloroform layer.
2. Isolation (Column Chromatography): a. Concentrate the chloroform extract and adsorb it onto a small amount of silica (B1680970) gel. b. Prepare a silica gel column packed in a suitable solvent system (e.g., chloroform). c. Apply the sample to the top of the column. d. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (6:1).[8] Visualize spots under UV light. f. Pool fractions containing the compounds of interest.
3. Purification (Preparative TLC): a. Apply the partially purified fractions to a preparative TLC plate. b. Develop the plate in an appropriate solvent system. c. Scrape the bands corresponding to the aristolochic acids and elute the compounds from the silica with a suitable solvent (e.g., methanol).
4. Quantification (HPLC): a. System: High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection. b. Column: C18 reverse-phase column. c. Mobile Phase: A mixture of aqueous acid (e.g., 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase is 1% acetic acid and methanol (40:60).[8] d. Detection: Monitor the absorbance at 250 nm.[8] e. Quantification: Prepare a standard curve with certified reference standards of aristolochic acid I and II. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Quantification of 3-Nitropropionic Acid from Fungal Cultures
This protocol is based on general methods for analyzing small organic acids from microbial cultures.[9]
1. Sample Preparation: a. Centrifuge the fungal culture to separate the mycelium from the culture broth. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
2. Quantification (HPLC): a. System: HPLC with UV detection. b. Column: C18 reverse-phase column. c. Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid) and methanol. d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at 210 nm.[9] f. Quantification: Create a standard curve using a certified reference standard of 3-nitropropionic acid. Determine the concentration in the culture filtrate by comparing its peak area to the standard curve.
Signaling Pathways and Mechanisms of Action
The biological effects of these naturally occurring nitro compounds are mediated through their interaction with specific cellular pathways.
Aristolochic Acid-Induced Toxicity Pathways
Aristolochic acid is a known nephrotoxin and carcinogen. Its toxicity is linked to the activation of several signaling pathways that promote inflammation, apoptosis, and fibrosis.[2][10]
Caption: Signaling pathways activated by aristolochic acid leading to cellular damage.
Mechanism of Action of 3-Nitropropionic Acid
The neurotoxicity of 3-NPA is primarily due to its irreversible inhibition of a key enzyme in cellular respiration, leading to energy failure and cell death.[5]
Caption: Mechanism of 3-NPA toxicity via inhibition of mitochondrial Complex II.
Experimental Workflow for Toxin Analysis
The general workflow for the analysis of a naturally occurring toxin from a biological source involves several key stages.
Caption: A generalized workflow for the isolation and analysis of natural toxins.
Conclusion
The natural occurrence of nitrobenzoate and related nitro-containing acidic compounds is a specialized yet significant field of natural product chemistry. While rare, compounds like p-nitrobenzoic acid, aristolochic acids, and 3-nitropropionic acid demonstrate the diverse biosynthetic capabilities of microorganisms and plants. Their potent biological activities, ranging from antibiotic to highly toxic, underscore the importance of their continued study. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs and the understanding of naturally occurring toxins. Further research into the biosynthetic pathways and ecological roles of these unique molecules will undoubtedly unveil new scientific insights.
References
- 1. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. quora.com [quora.com]
- 7. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
- 8. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Health and Safety of Sodium 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available health and safety information for Sodium 4-nitrobenzoate (B1230335). Due to the limited specific toxicological data for the sodium salt, this guide also incorporates data from its parent compound, 4-nitrobenzoic acid, to provide a more complete assessment of potential hazards. All experimental protocols are detailed in accordance with standardized guidelines.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sodium 4-nitrobenzoate is presented in Table 1. This information is crucial for safe handling, storage, and use in a laboratory or industrial setting.
| Property | Value | Reference |
| CAS Number | 3847-57-2 | [1][2] |
| Molecular Formula | C₇H₄NNaO₄ | [1][2] |
| Molecular Weight | 189.10 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Boiling Point | 359.1°C at 760 mmHg | [1] |
| Flash Point | 166.5°C | [1] |
| Vapor Pressure | 8.78E-06 mmHg at 25°C | [1] |
| Solubility | Soluble in water | [1][3] |
| Storage Temperature | Room Temperature, in an inert atmosphere | [1] |
Toxicological Data
| Endpoint | Test Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1960 mg/kg (for 4-nitrobenzoic acid) | [4] |
| Skin Corrosion/Irritation | Rabbit | Dermal | No data available for this compound. 4-Nitrobenzoic acid is not classified as a skin irritant. | [5] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | No data available for this compound. 4-Nitrobenzoic acid causes serious eye irritation. | [5] |
| Germ Cell Mutagenicity (Ames Test) | S. typhimurium | In vitro | Positive results were obtained in some in vitro tests for 4-nitrobenzoic acid. | [6] |
| Carcinogenicity | - | - | 4-Nitrobenzoic acid is suspected of causing cancer. | [6] |
| Reproductive Toxicity | - | - | 4-Nitrobenzoic acid is suspected of damaging fertility or the unborn child. | [6] |
Experimental Protocols
The following sections detail the standardized experimental protocols that are recommended for assessing the toxicological endpoints of chemical substances like this compound, as established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[7]
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[7]
-
Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²).[7] The site is covered with a semi-occlusive dressing.[8]
-
Exposure: The duration of exposure is 4 hours.[7]
-
Observation: After the exposure period, the test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7]
-
Scoring: The severity of the skin reactions is scored at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[8]
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions.[9]
Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404)
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[10]
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[11]
-
Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[12] The other eye serves as a control.[11]
-
Observation: The eyes are examined for reactions at 1, 24, 48, and 72 hours after application.[11] Observations may continue for up to 21 days if effects are persistent.[13]
-
Scoring: Ocular lesions, including effects on the cornea (opacity), iris, and conjunctivae (redness, chemosis, and discharge), are scored.[13]
-
Classification: The substance is classified based on the severity and reversibility of the eye lesions.[12]
Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405)
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[15]
Methodology:
-
Tester Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.[15][16]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.[15][17]
-
Procedure: The tester strains are exposed to the test substance at various concentrations on a minimal agar (B569324) plate containing a trace amount of histidine.[17]
-
Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[15]
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]
Logical Flow of the Ames Test for Mutagenicity
Caption: Logical flow diagram of the Ames test procedure.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
The available data on this compound is limited, with more comprehensive toxicological information existing for its parent compound, 4-nitrobenzoic acid. Based on the data for 4-nitrobenzoic acid, there are concerns regarding potential eye irritation, mutagenicity, carcinogenicity, and reproductive toxicity. It is imperative that appropriate personal protective equipment, including safety goggles and gloves, be used when handling this compound.[18] All handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[18] Further toxicological studies on this compound are warranted to establish a complete and specific safety profile. Researchers and drug development professionals should exercise caution and adhere to standard laboratory safety protocols when working with this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oecd.org [oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. re-place.be [re-place.be]
- 16. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Thermal Decomposition of Sodium 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of sodium 4-nitrobenzoate (B1230335). Due to a lack of specific experimental data for sodium 4-nitrobenzoate in the reviewed literature, this document presents analogous data from the thermal analysis of its parent compound, p-nitrobenzoic acid, to offer valuable insights. The guide details established experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are critical for assessing thermal stability. Furthermore, it outlines a proposed thermal decomposition pathway and identifies potential decomposition products. This information is crucial for ensuring safety, optimizing storage conditions, and guiding the formulation and development of pharmaceuticals and other materials containing this compound.
Introduction
This compound (C₇H₄NNaO₄) is a sodium salt of 4-nitrobenzoic acid. It serves as a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and dyes.[1][2] The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application, particularly in the pharmaceutical industry where safety and stability are paramount. Understanding the thermal decomposition behavior of this compound is essential for predicting its shelf-life, identifying potential hazards, and ensuring the quality of end products.
This guide summarizes the key thermal analysis techniques and provides a framework for investigating the thermal decomposition of this compound. While direct experimental data for the sodium salt is scarce, extensive research on its parent acid, p-nitrobenzoic acid, offers a robust point of reference.
Thermal Decomposition Analysis of p-Nitrobenzoic Acid (Analogous Data)
The thermal decomposition of p-nitrobenzoic acid (PNBA) has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide insights into the decomposition temperatures, energy changes, and kinetics of the process.
Quantitative Data from Thermal Analysis
The following tables summarize the quantitative data obtained from the thermal analysis of p-nitrobenzoic acid at various heating rates (β).
Table 1: Thermogravimetric Analysis (TGA) Data for p-Nitrobenzoic Acid
| Heating Rate (β) (°C/min) | Onset Decomposition Temperature (T₀) (°C) | Peak Decomposition Temperature (Tₚ) (°C) | Final Decomposition Temperature (Tբ) (°C) |
| 1.0 | 150 | 205 | 210 |
| 5.0 | Not Reported | Not Reported | Not Reported |
Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]
Table 2: Differential Scanning Calorimetry (DSC) Data for p-Nitrobenzoic Acid
| Heating Rate (β) (°C/min) | Onset Decomposition Temperature (T₀) (°C) | Peak Exothermic Temperature (Tₚ) (°C) | Heat of Decomposition (ΔHᏧ) (J/g) |
| 1.0 | Not Reported | Not Reported | 1003.98 |
| 5.0 | Not Reported | Not Reported | Not Reported |
Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]
Table 3: Kinetic Parameters for the Thermal Decomposition of p-Nitrobenzoic Acid
| Kinetic Model | Apparent Activation Energy (Eₐ) (kJ/mol) |
| Average of multiple models | 157.00 |
Source: Adapted from literature on the thermal decomposition of nitrobenzoic acid isomers.[3]
Experimental Protocols
The following sections detail the standard experimental methodologies for conducting thermal analysis of aromatic nitro compounds, which are applicable to this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion temperatures of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into an alumina (B75360) crucible.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, determining the enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument: A calibrated differential scanning calorimeter.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow (mW) versus temperature. The area under the exothermic peak corresponds to the heat of decomposition (ΔH).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: Place a small amount (microgram to milligram range) of this compound into a pyrolysis sample cup.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Pyrolysis Conditions: Heat the sample rapidly to a predetermined decomposition temperature (e.g., 500 °C) in an inert atmosphere (helium).
-
GC-MS Analysis: The decomposition products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer for identification based on their mass spectra.
Visualizations
Proposed Thermal Decomposition Pathway
The thermal decomposition of nitroaromatic compounds is a complex process. For this compound, the decomposition is anticipated to initiate with the cleavage of the C-NO₂ bond, which is generally the weakest bond in such molecules. Subsequent reactions would lead to the formation of various gaseous and solid products.
References
Methodological & Application
Sodium 4-Nitrobenzoate: Application Notes and Protocols for Use as a pH Buffer in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of sodium 4-nitrobenzoate (B1230335) as a pH buffer in enzymatic assays. This document outlines the chemical and physical properties of the buffer, provides a detailed protocol for its preparation, and presents an adapted experimental protocol for an enzyme assay where it may be applicable. Additionally, potential interferences and considerations for its use are discussed.
Introduction
Maintaining a stable pH is critical for the optimal activity and stability of enzymes in biochemical assays. The choice of buffer is a crucial parameter in assay development, as the buffer components can significantly influence enzyme kinetics and the reliability of results. Sodium 4-nitrobenzoate, the sodium salt of 4-nitrobenzoic acid, can function as a pH buffer in the acidic range. Its utility is dictated by its pKa and potential interactions with assay components. This document serves as a resource for researchers considering this compound for their specific enzymatic assay needs.
Properties of this compound Buffer
Quantitative data regarding this compound and its parent acid, 4-nitrobenzoic acid, are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₄NNaO₄ | [1] |
| Molecular Weight | 189.10 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| pKa of 4-Nitrobenzoic Acid (25 °C) | ~3.41 | [3][4] |
| Effective Buffering pH Range | ~2.4 - 4.4 | Calculated from pKa |
| UV Absorbance Maximum (in alcohol) | 258 nm (log ε = 4.08) | [3] |
Applications in Enzymatic Assays
The effective buffering range of this compound (pH ~2.4-4.4) makes it a potential candidate for assays involving enzymes that exhibit optimal activity in acidic conditions. Such enzymes include, but are not limited to:
-
Pepsin: A digestive protease found in the stomach, with an optimal pH of 1.5-2.5.[5]
-
Acid Phosphatases: A class of enzymes with optimal activity at acidic pH.
-
Certain Lipases: Some lipases exhibit optimal activity in the acidic pH range.
Experimental Protocols
Preparation of this compound Buffer
This protocol describes the preparation of a 100 mM this compound buffer solution.
Materials:
-
4-Nitrobenzoic acid (MW: 167.12 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare a 100 mM solution of 4-nitrobenzoic acid: Dissolve 1.671 g of 4-nitrobenzoic acid in approximately 80 mL of deionized water in a 100 mL beaker. Gentle heating may be required to fully dissolve the acid.
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. While stirring, slowly add a solution of NaOH (e.g., 1 M) dropwise until the desired pH within the buffering range (e.g., pH 3.4) is reached.
-
Adjust the final volume: Once the desired pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with deionized water.
-
Sterilization (optional): If required for the assay, the buffer solution can be sterilized by filtration through a 0.22 µm filter.
-
Storage: Store the buffer solution at 4°C.
Adapted Protocol: Pepsin Activity Assay
This protocol is an adaptation of a standard pepsin assay, substituting the commonly used HCl with a this compound buffer. Note: This is a proposed adaptation and should be validated for specific experimental conditions.
Principle:
Pepsin catalyzes the hydrolysis of hemoglobin, producing smaller peptides that are soluble in trichloroacetic acid (TCA). The amount of soluble peptides is quantified by measuring the absorbance at 280 nm.
Materials:
-
Hemoglobin
-
This compound buffer (100 mM, pH 2.0)
-
Pepsin
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a 2% (w/v) hemoglobin substrate solution: Dissolve 2 g of hemoglobin in 100 mL of this compound buffer (100 mM, pH 2.0).
-
Prepare a pepsin stock solution: Dissolve pepsin in cold (4°C) 10 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired concentration (e.g., 10-20 µg/mL) with the this compound buffer.
-
Assay Setup:
-
Test Samples: To a test tube, add 2.5 mL of the hemoglobin substrate solution.
-
Blank Samples: To a separate test tube, add 2.5 mL of the hemoglobin substrate solution.
-
-
Incubation: Place all tubes in a 37°C water bath for 5 minutes to equilibrate.
-
Reaction Initiation:
-
Test Samples: At timed intervals, add 0.5 mL of the diluted pepsin solution to each test tube.
-
Blank Samples: Add 0.5 mL of the this compound buffer to the blank tubes.
-
-
Reaction Incubation: Incubate all tubes at 37°C for exactly 10 minutes.
-
Reaction Termination: At the end of the 10-minute incubation, stop the reaction by adding 5.0 mL of 5% TCA to all tubes.
-
Precipitation: Allow the tubes to stand at room temperature for 30 minutes to allow for the complete precipitation of undigested hemoglobin.
-
Clarification: Centrifuge the tubes at 3000 x g for 15 minutes, or filter through a 0.45 µm syringe filter to obtain a clear supernatant.
-
Measurement: Measure the absorbance of the supernatant at 280 nm against the blank.
Potential for Interference and Considerations
Researchers should be aware of the following potential interferences and considerations when using this compound as a buffer in enzymatic assays:
-
UV Absorbance: 4-Nitrobenzoic acid has a strong absorbance in the UV range, with a maximum at approximately 258 nm in alcohol.[3] This can interfere with spectrophotometric assays that measure changes in absorbance in this region of the spectrum. It is crucial to determine the UV-visible spectrum of the this compound buffer at the intended assay pH and concentration to identify any potential overlap with the absorbance of substrates or products.
-
Interaction with Enzymes: Nitroaromatic compounds have been shown to interact with certain classes of enzymes.
-
Nitroreductases: Some enzymes can reduce the nitro group of 4-nitrobenzoic acid.[6] If the assay system contains such enzymatic activity, it could lead to consumption of the buffer component and potential interference.
-
Cytochrome P-450: Aromatic nitro compounds can interact with cytochrome P-450 enzymes.
-
Inhibition: 4-Nitrobenzoic acid has been shown to inhibit the growth of Mycobacterium tuberculosis.[7] The potential for inhibition of the enzyme of interest should be evaluated.
-
-
NADH-Coupled Assays: Assays that rely on the measurement of NADH absorbance at 340 nm may be susceptible to interference. While the primary absorbance peak of 4-nitrobenzoate is lower than 340 nm, significant tailing of the absorbance peak into this region could contribute to background noise and affect the accuracy of the measurements. It is recommended to run appropriate controls to assess any potential interference.
Conclusion
This compound can serve as a pH buffer in the acidic range of approximately pH 2.4 to 4.4, making it a consideration for assays with enzymes active under these conditions. However, its strong UV absorbance and the potential for interaction with certain enzymes necessitate careful validation before its adoption in a specific enzymatic assay. Researchers are advised to perform preliminary experiments to assess its compatibility with their system, including spectral scans and enzyme inhibition controls. The provided protocols offer a starting point for the preparation and application of this buffer, with the understanding that optimization for each specific enzyme and assay is essential.
References
- 1. 4-Nitrobenzoic acid | 62-23-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 5. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
- 6. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium 4-Nitrobenzoate as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of sodium 4-nitrobenzoate (B1230335) as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The focus is on its application in the synthesis of local anesthetics, specifically procaine (B135) and benzocaine, as well as its potential role as a starting material for intermediates in the synthesis of other pharmaceuticals like folic acid.
Compound Profile: Sodium 4-Nitrobenzoate
This compound is the sodium salt of 4-nitrobenzoic acid. It is a pale yellow crystalline solid that is soluble in water.[1] Its chemical properties make it a versatile reagent in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3847-57-2 | [2] |
| Molecular Formula | C₇H₄NNaO₄ | [2][3] |
| Molecular Weight | 189.10 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Solubility | Soluble in water | [3] |
| Storage | Room temperature, in an inert atmosphere | [3][4] |
Application in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of 4-aminobenzoic acid (PABA), a vital precursor for many pharmaceuticals. The primary transformation involves the reduction of the nitro group to an amino group.
Synthesis of Procaine
Procaine is a local anesthetic of the amino ester group.[5] The synthesis of procaine from this compound involves a two-step process:
-
Reduction of this compound to sodium 4-aminobenzoate, followed by acidification to yield 4-aminobenzoic acid.
-
Esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol (B1670525) to produce procaine.
Logical Workflow for Procaine Synthesis
Caption: Synthetic pathway from this compound to procaine.
Synthesis of Benzocaine
Benzocaine is another widely used local anesthetic.[6] Its synthesis from this compound also follows a two-step pathway:
-
Reduction of this compound to 4-aminobenzoic acid.
-
Fischer Esterification of 4-aminobenzoic acid with ethanol (B145695).[7]
Experimental Workflow for Benzocaine Synthesis
Caption: Step-by-step workflow for the synthesis of benzocaine.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzoic Acid (PABA) from this compound
This protocol details the catalytic hydrogenation of this compound to 4-aminobenzoic acid.
Materials:
-
4-nitrobenzoic acid
-
Sodium hydroxide (B78521)
-
5% Palladium on carbon (Pd/C) catalyst
-
Deionized water
-
Concentrated hydrochloric acid
-
High-pressure reactor (autoclave)
Procedure:
-
Prepare an aqueous solution of this compound by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.[8][9] The mass of water should be approximately three times the combined mass of the acid and base.[8]
-
Transfer the solution to a high-pressure reactor and add the 5% Pd/C catalyst.[8]
-
Seal the reactor and purge with nitrogen gas three times, followed by hydrogen gas twice.[8]
-
Pressurize the reactor with hydrogen to 1-2 MPa and heat to 60-70 °C.[8]
-
Maintain the reaction under these conditions for approximately 2 hours, or until hydrogen uptake ceases.[8]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.[9]
-
Slowly add concentrated hydrochloric acid to the filtrate to acidify it to a pH of 3, which will precipitate the 4-aminobenzoic acid.[9]
-
Cool the mixture to room temperature to complete the crystallization.[9]
-
Collect the white solid product by filtration, wash with cold water, and dry under vacuum.
Table 2: Quantitative Data for PABA Synthesis
| Parameter | Value | Reference |
| Yield | > 95% | [8] |
| Purity (HPLC) | > 99% | [8][9] |
| Reaction Time | ~ 2 hours | [8] |
| Temperature | 60-70 °C | [8] |
| Hydrogen Pressure | 1-2 MPa | [8] |
Protocol 2: Synthesis of Procaine from 4-Aminobenzoic Acid
This protocol outlines the esterification of PABA with 2-(diethylamino)ethanol.
Materials:
-
4-aminobenzoic acid (PABA)
-
2-(diethylamino)ethanol
-
Concentrated sulfuric acid (catalyst)
-
Xylene (solvent)
-
Sodium carbonate solution
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in xylene.
-
Add 2-(diethylamino)ethanol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium carbonate solution to precipitate the procaine base.
-
Collect the crude product by filtration.
-
The crude procaine can be further purified by recrystallization. For the hydrochloride salt, dissolve the base in an appropriate solvent and treat with hydrochloric acid.[10]
Table 3: Quantitative Data for Procaine Synthesis
| Parameter | Value | Reference |
| Yield | > 94% (as HCl salt) | [11] |
| Melting Point (HCl salt) | 154 °C | [11] |
| Reaction Temperature | Reflux in xylene (~140 °C) or 90-95 °C for transesterification | [11][12] |
Protocol 3: Synthesis of Benzocaine from 4-Aminobenzoic Acid
This protocol describes the Fischer esterification of PABA with ethanol.
Materials:
-
4-aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.2 g of 4-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.[13]
-
Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. A precipitate may form but will dissolve during reflux.[13]
-
Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.[13]
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 30 mL of ice water.[13]
-
Slowly add 10% sodium carbonate solution with stirring until the evolution of CO₂ gas ceases and the pH is approximately 8.[13] This will precipitate the benzocaine.
-
Collect the white precipitate by vacuum filtration and wash it with three portions of cold water.[13]
-
The crude product can be recrystallized from an ethanol/water mixture to obtain pure benzocaine.[14]
-
Dry the purified product to obtain a white crystalline solid.
Table 4: Quantitative Data for Benzocaine Synthesis
| Parameter | Value | Reference |
| Yield | 77-78% | [7][15] |
| Melting Point | 88-92 °C | [16][17] |
| Reaction Time | 60-75 minutes | [13] |
| Reaction Temperature | Reflux temperature of ethanol | [13] |
Application in Folic Acid Synthesis
While the direct synthesis of folic acid from this compound is less common, the intermediate product, 4-aminobenzoic acid (PABA), is a fundamental building block in the chemical synthesis of folic acid.[18] The PABA moiety is condensed with a pteridine (B1203161) derivative and L-glutamic acid to form the final folic acid molecule.[19] The yield for the chemical synthesis of folic acid is typically high, often exceeding 85-90%.[18]
Relationship to Folic Acid Synthesis
Caption: Role of PABA, derived from this compound, in folic acid synthesis.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to 4-aminobenzoic acid, a key precursor for a range of local anesthetics and other important pharmaceutical compounds. The protocols provided herein offer robust and high-yielding methods for the synthesis of procaine and benzocaine, demonstrating the significance of this compound in drug development and manufacturing.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 3847-57-2,this compound | lookchem [lookchem.com]
- 4. This compound | 3847-57-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bath.ac.uk [bath.ac.uk]
- 7. scribd.com [scribd.com]
- 8. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 16. The Synthesis of Benzocaine, a Common Anesthetic | Augusta University - Edubirdie [edubirdie.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Making of Folic Acid: Understanding the Vitamin B9 Production Process [chemanalyst.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Sodium 4-nitrobenzoate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-nitrobenzoate (B1230335), the sodium salt of 4-nitrobenzoic acid, is a water-soluble compound utilized in various biochemical assays.[1] Its utility stems from the presence of the nitro group, which can act as an electron acceptor or a structural mimic of other biomolecules. These characteristics allow it to serve as a substrate for nitroreductases and as a competitive inhibitor of specific enzymes involved in metabolic pathways.[2][3] This document provides detailed protocols for the application of Sodium 4-nitrobenzoate in studying enzyme activity, particularly as a substrate for nitroreductase and as an inhibitor of coenzyme Q biosynthesis.
Chemical and Physical Properties
This compound is a yellow crystalline solid that is soluble in water. It has a molecular formula of C₇H₄NNaO₄ and a molecular weight of approximately 189.10 g/mol .[4][5] Its distinct ultraviolet absorption profile is valuable for quantitative analysis in various analytical techniques.
| Property | Value | Reference |
| CAS Number | 3847-57-2 | |
| Molecular Formula | C₇H₄NNaO₄ | [4] |
| Molecular Weight | 189.10 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in water | |
| Storage Temperature | Room Temperature | [6] |
Application 1: Substrate for Nitroreductase Activity Assays
This compound (referred to as p-nitrobenzoic acid or p-NBA in many studies, as the anion is the active component) serves as a substrate for nitroreductases, a class of enzymes that catalyze the reduction of nitroaromatic compounds.[2] The enzymatic reduction of the nitro group can be monitored spectrophotometrically, allowing for the characterization of nitroreductase activity.
Signaling Pathway
Caption: Nitroreductase-catalyzed reduction of 4-nitrobenzoate.
Experimental Protocol: Spectrophotometric Assay of Nitroreductase Activity
This protocol is based on monitoring the oxidation of NADH or the reduction of the enzyme's flavin cofactor.
Materials:
-
This compound (or p-nitrobenzoic acid)
-
Purified nitroreductase enzyme
-
NADH
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Anaerobic cuvettes (for pre-steady-state kinetics)
-
Stopped-flow spectrophotometer or a standard spectrophotometer
Procedure:
A. Steady-State Kinetics:
-
Prepare a stock solution of this compound in 50 mM potassium phosphate buffer, pH 7.5.
-
Prepare a stock solution of NADH in the same buffer. The concentration should be confirmed spectrophotometrically.
-
Prepare the enzyme solution in the same buffer to a concentration of approximately 60 nM.
-
Set up reaction mixtures with varying concentrations of NADH (e.g., 0.1, 0.2, 0.3, and 0.4 mM) and this compound (e.g., 0.1, 0.2, and 0.4 mM).
-
Initiate the reaction by adding the enzyme to the mixture of substrates.
-
Monitor the decrease in absorbance at 370 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
B. Pre-Steady-State Kinetics (Oxidative Half-Reaction):
-
Prepare a solution of reduced nitroreductase (e.g., 17.5 µM) by stoichiometric addition of NADH under anaerobic conditions.
-
In a stopped-flow spectrophotometer, rapidly mix the reduced enzyme with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, and 1.6 mM).
-
Monitor the increase in absorbance at 454 nm at 4°C, which corresponds to the re-oxidation of the enzyme's flavin cofactor.
-
Fit the observed rate constants (k_obs) versus the this compound concentration to a hyperbolic equation to determine the oxidation rate constant and dissociation constant.
Quantitative Data
The following table summarizes kinetic parameters for the reduction of p-nitrobenzoic acid (p-NBA) by nitroreductase from Enterobacter cloacae.
| Parameter | Value | Conditions | Reference |
| k_cat | 1.7 ± 0.3 s⁻¹ | Steady-state turnover | [2] |
| K_d (for p-NBA) | 0.33 ± 0.04 mM | Pre-steady-state oxidation | [2] |
| Oxidation rate constant (k₅) | 1.90 ± 0.09 s⁻¹ | Pre-steady-state oxidation | [2] |
| K_m (for p-NBA) | 25 µM | Oxygen uptake experiments with a pseudomonad | [7] |
Application 2: Inhibitor of Coenzyme Q Biosynthesis
4-Nitrobenzoate acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the coenzyme Q (CoQ) biosynthetic pathway.[3] By mimicking the natural substrate, 4-hydroxybenzoate, it can be used to study the effects of CoQ deficiency in cell culture models.
Signaling Pathway
Caption: Competitive inhibition of Coq2 by 4-nitrobenzoate.
Experimental Protocol: Induction of Coenzyme Q Deficiency in Cell Culture
This protocol describes the use of this compound to induce CoQ deficiency in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell lysis buffer
-
HPLC system for CoQ quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 mM to 4 mM) for a desired period (e.g., 24-72 hours). Include a vehicle control (DMSO alone).
-
After the treatment period, harvest the cells.
-
Lyse the cells and extract lipids, including Coenzyme Q.
-
Quantify the cellular levels of Coenzyme Q using an appropriate method, such as HPLC.
-
Perform downstream assays to assess the effects of CoQ deficiency, such as measuring mitochondrial respiration, ATP levels, or reactive oxygen species (ROS) production.
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| Concentration for CoQ depletion | 1 mM | PC12 cells | [8] |
| Concentration for CoQ deficiency | 4 mM | Human skin fibroblasts | [8] |
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Discussion and Considerations
-
Purity of this compound: Ensure the use of high-purity this compound for reproducible results, as impurities could affect enzyme activity.
-
Solubility: While this compound is water-soluble, it is advisable to prepare fresh solutions for each experiment. For cell culture applications, a stock solution in DMSO is commonly used.
-
Xanthine (B1682287) Oxidase Inhibition: While there is evidence that the structurally related compound, 4-nitrocinnamic acid, inhibits xanthine oxidase, there is currently a lack of specific studies and protocols demonstrating the direct inhibition of xanthine oxidase by this compound.[9] Researchers interested in this application should perform initial screening and kinetic studies to determine if and how this compound affects xanthine oxidase activity.
-
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound and other chemicals. Consult the Safety Data Sheet (SDS) for detailed information.
These application notes provide a framework for utilizing this compound in biochemical assays. The provided protocols should be optimized for specific experimental conditions and research questions.
References
- 1. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sodium 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sodium 4-nitrobenzoate (B1230335). This method is applicable for purity assessments, stability studies, and quality control of Sodium 4-nitrobenzoate in various sample matrices. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and reproducibility.
Introduction
This compound is a chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and ensuring the final product's integrity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, detection, and quantification of such compounds.[2][3] This document provides a detailed protocol for the HPLC analysis of this compound, suitable for implementation in research and drug development laboratories.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a UV detector is required.[4]
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]
-
Solvents: HPLC grade acetonitrile (B52724) and water are necessary.[4][6]
-
Acid: Phosphoric acid or formic acid is used to acidify the mobile phase. For Mass Spectrometry (MS) compatible applications, formic acid is preferred.[6]
-
Filters: Syringe filters (0.45 µm) are needed for sample preparation.[4]
-
Vials: Autosampler vials are required for sample injection.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters can be adjusted to optimize the separation based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Acetonitrile : Acidified Water (e.g., 50:50, v/v)[5][6] |
| (Water acidified to pH ~2.5-3.0 with phosphoric acid) | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare the aqueous component by adding a sufficient amount of phosphoric acid to HPLC grade water to achieve a pH between 2.5 and 3.0.
-
Mix the acidified water with acetonitrile in a 50:50 volume-to-volume ratio.
-
Degas the mobile phase prior to use.
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in a structured table for easy comparison and interpretation. The following table presents representative data for a set of calibration standards.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 10 | 4.21 | 150234 |
| 25 | 4.20 | 375589 |
| 50 | 4.22 | 751123 |
| 100 | 4.21 | 1502245 |
| 200 | 4.23 | 3004567 |
Signaling Pathway Diagram
While there are no signaling pathways directly involved in the HPLC analysis itself, a logical relationship diagram illustrating the key components and their interactions within the HPLC system is presented below.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a mobile phase of acetonitrile and acidified water allows for excellent separation and detection at 254 nm. This protocol can be readily implemented in a laboratory setting for routine analysis. For more specific applications, method validation should be performed to ensure the accuracy and precision of the results.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum...: Ingenta Connect [ingentaconnect.com]
- 6. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Role of Sodium 4-Nitrobenzoate in Organic Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-nitrobenzoate (B1230335), the sodium salt of 4-nitrobenzoic acid, is a versatile reagent in organic synthesis. Its utility stems from the properties of the 4-nitrobenzoate anion, which can function as an effective nucleophile in various substitution reactions. The presence of the electron-withdrawing nitro group influences the reactivity of the carboxylate group and the aromatic ring. This document provides detailed application notes, experimental protocols, and quantitative data on the use of sodium 4-nitrobenzoate in key organic reaction mechanisms, primarily focusing on its role as a nucleophile in Mitsunobu and SN2 reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₄NNaO₄[1] |
| Molecular Weight | 189.10 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[3] |
| Solubility | Soluble in water[3] |
| Melting Point | >300 °C |
Applications in Organic Synthesis
This compound is primarily utilized as a source of the 4-nitrobenzoate nucleophile for the formation of ester linkages. This is particularly valuable in scenarios requiring stereochemical inversion at a chiral center or in the synthesis of complex molecules where mild reaction conditions are paramount.
Mitsunobu Reaction: Inversion of Stereocenters
The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols. In this reaction, 4-nitrobenzoic acid is often the preferred acidic component, especially for sterically hindered alcohols, due to its pKa, which is optimal for the reaction mechanism. The reaction proceeds via the in-situ formation of the 4-nitrobenzoate anion, which acts as the nucleophile.
Mechanism: The reaction is initiated by the formation of a phosphonium (B103445) salt from triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species then activates the alcohol, making the hydroxyl group a good leaving group. The 4-nitrobenzoate anion, formed by the deprotonation of 4-nitrobenzoic acid by the betaine (B1666868) intermediate, then displaces the activated hydroxyl group via an SN2 mechanism, resulting in a complete inversion of stereochemistry.
References
Application Notes and Protocols for 4-Nitro-Benzoate Derivatives: Antimicrobial and Disinfectant Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and disinfectant properties of 4-nitro-benzoate derivatives. This document includes a summary of their activity, protocols for synthesis and antimicrobial testing, and an elucidation of their mechanism of action.
Introduction
4-Nitro-benzoate derivatives are a class of nitroaromatic compounds that have garnered attention for their potential as antimicrobial and disinfectant agents. The presence of the nitro group is crucial for their biological activity, which is primarily mediated through a process of reductive bioactivation within the target microbial cells. This leads to the formation of reactive intermediates that are toxic to the microorganisms. Several studies have explored the synthesis and evaluation of these compounds against a range of pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial activity of 4-nitro-benzoate derivatives is not inherent to the parent molecule but requires intracellular metabolic activation. The generally accepted mechanism involves the enzymatic reduction of the nitro group (NO₂) by nitroreductases present in susceptible microorganisms.[1][2][3] This process, which utilizes cellular reducing equivalents like NADH or NADPH, occurs in a stepwise manner to generate a series of highly reactive intermediates, including the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives, as well as superoxide (B77818) radicals (O₂⁻).[1]
These reactive species can induce widespread cellular damage through various mechanisms:
-
DNA Damage: The reduced nitro species can covalently bind to DNA, leading to strand breaks and helical destabilization, ultimately resulting in nuclear damage and cell death.[1][2]
-
Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress, damaging cellular macromolecules such as proteins and lipids.
-
Membrane Disruption: Some nitroaromatic compounds have been shown to incorporate into the bacterial cellular membrane, altering its integrity and electrochemical properties.[4]
This requirement for reductive activation within the microorganism provides a degree of selectivity, as the necessary enzymes may be absent or less active in mammalian cells.[3]
Quantitative Antimicrobial Data
The following tables summarize the available quantitative data on the antimicrobial and disinfectant properties of selected 4-nitro-benzoate derivatives.
Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives
| Compound | Alkyl Group | Test Organism | MIC (µM)[5] |
|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | Methyl | Candida guilliermondii 207 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | Pentyl | Candida guilliermondii 207 | 31 |
Table 2: Disinfectant Activity of Diphenyltin(IV) Di-4-nitrobenzoate (DPDN)
| Compound | Test Organism | MIC (M)[6] |
|---|---|---|
| Diphenyltin(IV) Di-4-nitrobenzoate | Salmonella sp. (Gram-negative) | 5 x 10⁻⁴ |
| Diphenyltin(IV) Di-4-nitrobenzoate | Staphylococcus aureus (Gram-positive) | 5 x 10⁻⁴ |
Note: One study reported that DPDN was able to reduce the concentration of S. aureus within 5 minutes of contact.[6]
Experimental Protocols
Synthesis of 4-Nitro-Benzoate Esters
Protocol 1: Synthesis of 3-Hydroxyphenyl-4-nitrobenzoate (PG1) and 4-Methylphenyl-4-nitrobenzoate (PG2) [6]
This protocol describes a general method for the synthesis of 4-nitro-benzoate esters from phenols.
Materials:
-
Resorcinol or p-Cresol (B1678582)
-
4-Nitrobenzoyl chloride
-
Ethanolic 1 N NaOH
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Dissolve an equimolar amount of the corresponding phenol (B47542) (resorcinol for PG1, p-cresol for PG2) in 10 mL of ethanolic 1 N NaOH in a round bottom flask.
-
With continuous stirring, add 4-nitrobenzoyl chloride dropwise from a dropping funnel at room temperature.
-
Continue stirring for 3 hours.
-
Collect the precipitate that forms by filtration.
-
Wash the collected solid with ethanol.
-
Further wash the solid with a dilute NaOH solution, followed by deionized water.
-
Air dry the final product.
-
Confirm the structure and purity of the synthesized compound using techniques such as TLC, FT-IR, and ¹H-NMR.[6]
Protocol 2: Synthesis of Ethyl 4-Nitrobenzoate (B1230335) [7]
This protocol details the esterification of 4-nitrobenzoic acid to produce ethyl 4-nitrobenzoate.
Materials:
-
4-Nitrobenzoic acid
-
Ethanol
-
Toluene
-
Hexafluoropropanesulfonic acid hydrate (B1144303) (catalyst)
-
Four-necked flask with stirrer, condenser, thermometer, and dropping funnel
-
Heating mantle
Procedure:
-
To a 2-liter four-necked flask, add 700 g of toluene, 235 g of ethanol, 350 g of 4-nitrobenzoic acid, and 10 g of hexafluoropropanesulfonic acid hydrate.[8]
-
Heat the mixture to a temperature between 60°C and 120°C.
-
Continuously add an excess of ethanol while simultaneously distilling off a mixture of ethanol, toluene, and the water formed during the reaction.
-
Monitor the reaction progress using a suitable method (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by separation of the organic layer, drying, and removal of the solvent under reduced pressure to yield the crude product.
-
The crude ethyl 4-nitrobenzoate can be purified by recrystallization from ethanol.
-
Characterize the final product by its melting point and spectroscopic methods (GC/MS, FT-IR, NMR).[7]
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Stock solution of the test 4-nitro-benzoate derivative in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of solvent used)
-
Incubator
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the test compound directly in the plate. Add 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the second well, and so on, discarding 100 µL from the last well in the series.
-
Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired cell concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension.
-
Include a positive control (a known antimicrobial agent) and a solvent control in separate wells.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
Disinfectant Efficacy Testing
Protocol 4: Use-Dilution Test [9][10]
This method evaluates the effectiveness of a disinfectant on a hard, non-porous surface.
Materials:
-
Sterile stainless steel cylinders
-
24-hour broth culture of the test microorganism (e.g., S. aureus, P. aeruginosa, Salmonella enterica)
-
Solutions of the 4-nitro-benzoate derivative at various concentrations
-
Sterile water
-
Test tubes with appropriate sterile broth containing a neutralizer for the disinfectant
-
Incubator
Procedure:
-
Aseptically dip sterile stainless steel cylinders into a 24-hour broth culture of the test organism.
-
Remove the cylinders and dry them in an incubator at 37°C for 20-40 minutes.
-
Immerse each contaminated, dried cylinder into a tube containing a specific dilution of the disinfectant for a predetermined contact time (e.g., 5, 10, or 15 minutes).
-
After the contact time, remove the cylinder and transfer it to a tube of sterile broth containing a suitable neutralizer to inactivate the disinfectant.
-
Incubate the broth tubes at 37°C for 48 hours.
-
Observe the tubes for turbidity (cloudiness), which indicates bacterial growth. The absence of growth signifies that the disinfectant was effective at that concentration and contact time.
-
According to the Association of Official Agricultural Chemists (AOAC) standards, for a passing result, a minimum of 59 out of 60 replicates must show no microbial growth.[10]
Conclusion
4-Nitro-benzoate derivatives represent a promising area for the development of new antimicrobial and disinfectant agents. Their mechanism of action, centered on reductive bioactivation, offers a potential advantage in targeting microbial cells. While the available quantitative data is still limited, the existing results for compounds like 3-methyl-4-nitrobenzoate esters and diphenyltin(IV) di-4-nitrobenzoate demonstrate their potential efficacy. The protocols provided herein offer a framework for the synthesis and evaluation of new derivatives in this class, which is essential for further exploration of their structure-activity relationships and potential therapeutic or industrial applications. Further systematic studies are warranted to build a more comprehensive understanding of the antimicrobial spectrum and potency of a wider range of 4-nitro-benzoate derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. prepchem.com [prepchem.com]
- 9. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
- 10. bio.libretexts.org [bio.libretexts.org]
The Strategic Role of Sodium 4-Nitrobenzoate in the Synthesis of Local Anesthetics and Other Active Pharmaceutical Ingredients
FOR IMMEDIATE RELEASE
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Dateline: Shanghai, China – December 21, 2025
Abstract
Sodium 4-nitrobenzoate (B1230335), the sodium salt of 4-nitrobenzoic acid, serves as a pivotal intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). Its high reactivity and solubility in aqueous media make it a versatile building block, particularly in the synthesis of local anesthetics such as procaine (B135). This document provides detailed application notes on the utility of sodium 4-nitrobenzoate in API synthesis, comprehensive experimental protocols, and a summary of its role in producing high-purity pharmaceutical compounds.
Introduction
This compound is a yellow crystalline solid highly soluble in water.[1] In pharmaceutical manufacturing, it is a key precursor to 4-aminobenzoic acid derivatives, which are fundamental components of numerous APIs. The primary transformation involves the reduction of the nitro group to an amine, a critical step in the synthesis of many local anesthetics and other therapeutic agents.[1] The use of the sodium salt of 4-nitrobenzoic acid is often preferred in industrial settings to facilitate reactions in aqueous solutions, particularly during the hydrogenation process.[2]
Key Application: Synthesis of Procaine
A prominent application of this compound is in the synthesis of Procaine, a widely used local anesthetic. Procaine functions by blocking sodium channels, thereby inhibiting the propagation of nerve impulses.[3][4] The synthesis of procaine from 4-nitrobenzoic acid (derived from this compound) is a well-established multi-step process.
General Synthesis Pathway of Procaine
The synthesis of procaine from 4-nitrobenzoic acid generally involves three key stages:
-
Esterification: 4-nitrobenzoic acid is esterified with 2-diethylaminoethanol.
-
Reduction: The nitro group of the resulting ester is reduced to an amino group.
-
Salt Formation: The final compound is converted to its hydrochloride salt to enhance stability and solubility.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of 4-nitrobenzoic acid, a key step facilitated by the use of its sodium salt for improved aqueous solubility.
Materials:
-
4-Nitrobenzoic acid
-
Sodium hydroxide (B78521)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Deionized water
-
Concentrated hydrochloric acid
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave/Hydrogenation reactor
Procedure:
-
Preparation of this compound Solution: In a suitable reaction vessel, prepare an aqueous solution of this compound by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in deionized water. A typical concentration is 50g of 4-nitrobenzoic acid and 12g of sodium hydroxide in 150g of water.[2]
-
Hydrogenation: Transfer the solution to a 1L autoclave. Add 5% Pd/C catalyst (typically 1% by weight of the 4-nitrobenzoic acid).
-
Purging: Seal the reactor and purge with nitrogen gas three times, followed by two purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 2 MPa and heat to 60-70°C. Maintain the reaction at this temperature and pressure for approximately 2 hours, or until hydrogen uptake ceases.[2]
-
Catalyst Recovery: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.
-
Acidification and Precipitation: Transfer the filtrate to a clean vessel and acidify with concentrated hydrochloric acid to a pH of 3.
-
Isolation and Drying: Cool the mixture to room temperature to allow for the precipitation of 4-aminobenzoic acid. Filter the white solid, wash with cold deionized water, and dry under vacuum to yield the final product.[2]
Protocol 2: Synthesis of Procaine Hydrochloride
This protocol outlines the subsequent steps to synthesize procaine hydrochloride from the intermediate, 4-nitrobenzoic acid.
Materials:
-
p-Nitrobenzoic acid
-
2-Diethylaminoethanol
-
Xylene (or other suitable solvent)
-
Dilute hydrochloric acid
-
Hydrogenation catalyst (e.g., Pd/C)
-
Solvent for hydrogenation (e.g., ethanol)
Procedure:
-
Esterification: In a reaction flask, reflux a mixture of p-nitrobenzoic acid, 2-diethylaminoethanol, and xylene. The reaction temperature is typically maintained at 141-143°C for 8-24 hours.[6]
-
Isolation of Intermediate: After the reaction is complete, cool the mixture and recover the solvent under reduced pressure to obtain 4-nitrobenzoyl-2,2-diethylaminoethanol (Nitrocaine).
-
Formation of Hydrochloride Salt of Intermediate: Dissolve the obtained intermediate in a suitable solvent and slowly add 3-8% dilute hydrochloric acid with stirring. Cool the mixture to 20-25°C and filter to obtain the hydrochloride salt of the nitrocaine intermediate.[6]
-
Hydrogenation (Reduction): The hydrochloride salt of the nitrocaine intermediate is then subjected to catalytic hydrogenation, similar to the process described in Protocol 3.1, to reduce the nitro group to an amino group, yielding procaine hydrochloride.[6]
Quantitative Data
The efficiency of the synthesis of 4-aminobenzoic acid and its derivatives is critical for the economic viability of API manufacturing. The following table summarizes key quantitative data from various synthesis methods.
| Intermediate/Product | Starting Material | Method | Catalyst | Yield | Purity (HPLC) | Reference |
| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid | Catalytic Hydrogenation | 5% Pd/C | >95% | >99% | [2] |
| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid | Catalytic Hydrogenation | Pd/C | >96% | >99% | |
| 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid | Catalytic Hydrogenation | Raney Nickel | 97.2% | 100.2% (titration) | [7] |
| 4-Nitrobenzoic Acid | 4-Nitrotoluene | Ozonation | Cobalt bromide | 95.6% | Not Specified |
Mechanism of Action: Local Anesthetics
Procaine, synthesized from this compound, is a local anesthetic that acts by blocking voltage-gated sodium channels in the neuronal cell membrane.[4] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, local anesthetics block the transmission of pain signals from the periphery to the central nervous system.[4][8]
Conclusion
This compound is a crucial and versatile intermediate in the synthesis of APIs, most notably local anesthetics like procaine. Its utility stems from the reactivity of the nitro group, which can be efficiently reduced to an amino group, and the solubility of the sodium salt form, which facilitates reactions in aqueous media. The protocols and data presented herein underscore the importance of this compound in pharmaceutical manufacturing and provide a framework for its application in research and development. The continued optimization of synthetic routes involving this compound will contribute to the efficient and cost-effective production of essential medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104341314A - A synthetic method of procaine hydrochloride - Google Patents [patents.google.com]
- 7. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 4-nitrobenzoate
Welcome to the technical support center for the synthesis of Sodium 4-nitrobenzoate (B1230335). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of Sodium 4-nitrobenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid, followed by neutralization with a sodium base.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can result from several factors throughout the synthetic process.[1] Consider the following potential causes and solutions:
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Incomplete Oxidation: The conversion of 4-nitrotoluene to 4-nitrobenzoic acid may not have gone to completion.
-
Solution: Ensure the oxidizing agent (e.g., potassium permanganate (B83412) or sodium dichromate) was added in the correct stoichiometric amount, or a slight excess.[2] Increase the reaction time or temperature according to the protocol to drive the reaction to completion.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal Reaction Temperature: The temperature for the oxidation is critical.
-
Solution: If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[1] Maintain the temperature within the range specified by the chosen protocol.
-
-
Loss of Product During Workup: Significant amounts of the product can be lost during filtration and washing steps.
-
Solution: this compound is soluble in water. To minimize loss during washing of the crude 4-nitrobenzoic acid precipitate, use ice-cold water.[3] Ensure complete precipitation of 4-nitrobenzoic acid by adjusting the pH and allowing sufficient time for crystallization before filtration.
-
-
Impurity of Starting Materials: The purity of the initial 4-nitrotoluene can impact the reaction efficiency.
-
Solution: Use high-purity starting materials to avoid side reactions that can consume reagents and lower the yield of the desired product.[3]
-
Q2: My final product is contaminated with unreacted 4-nitrotoluene. How can I remove it?
A2: The presence of starting material in the final product indicates an incomplete reaction.
-
Purification Strategy: 4-nitrotoluene is non-polar, while this compound is an ionic salt. This difference in polarity can be exploited for purification.
-
Solution 1 (During Workup): After the oxidation step and before acidification, filter the reaction mixture to remove manganese dioxide (if using KMnO4) or chromium salts (if using Na2Cr2O7). The aqueous solution of this compound can then be washed with a non-polar organic solvent like toluene (B28343) or dichloromethane (B109758) to extract the unreacted 4-nitrotoluene.
-
Solution 2 (Post-Synthesis): If you have already isolated the crude this compound, you can dissolve it in a minimum amount of hot water and then wash the aqueous solution with a non-polar solvent. Alternatively, recrystallization of the intermediate, 4-nitrobenzoic acid, from a suitable solvent like ethanol (B145695) or benzene (B151609) before converting it to the sodium salt can effectively remove the 4-nitrotoluene impurity.[2]
-
Q3: The color of my product is off-white or yellowish. What is the cause and how can I decolorize it?
A3: A yellowish tint in the final product can be due to residual impurities from the reaction.
-
Cause: The presence of colored byproducts from the oxidation process or residual chromium or manganese species can discolor the product.
-
Solution:
-
Charcoal Treatment: During the recrystallization of 4-nitrobenzoic acid (before conversion to the sodium salt), add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.
-
Thorough Washing: Ensure the precipitated 4-nitrobenzoic acid is washed thoroughly with cold water to remove any soluble colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-nitrobenzoic acid, the precursor to this compound?
A1: The most common and effective method for synthesizing 4-nitrobenzoic acid is the oxidation of 4-nitrotoluene.[4] Strong oxidizing agents are used to convert the methyl group to a carboxylic acid.[4][5] Another, less common, method is the nitration of benzoic acid; however, this primarily yields the meta-isomer and is not ideal for producing the para-isomer.[6]
Q2: Which oxidizing agent is best for the oxidation of 4-nitrotoluene?
A2: The choice of oxidizing agent depends on factors like desired yield, reaction conditions, cost, and environmental considerations.[7]
-
Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: This is a classic and reliable method that provides high yields (82-86%).[2][7] However, it involves the use of chromium, which is a heavy metal with environmental concerns.
-
Potassium Permanganate (KMnO₄): This is another common and effective oxidizing agent. The reaction is often carried out under alkaline conditions.[4] While it avoids the use of chromium, the workup involves the removal of manganese dioxide.
-
Nitric Acid (HNO₃): Oxidation with nitric acid can also give good yields but may require high temperatures and pressures.[7]
Q3: How do I convert the synthesized 4-nitrobenzoic acid to this compound?
A3: The conversion is a simple acid-base neutralization reaction.
-
Procedure: Dissolve the purified 4-nitrobenzoic acid in a suitable solvent, such as ethanol or water. Then, add a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), while stirring. The this compound can then be isolated by evaporating the solvent or by precipitation.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis.
-
Strong Oxidizing Agents: Both potassium permanganate and sodium dichromate are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The oxidation reaction can be exothermic. Add reagents slowly and ensure adequate cooling to control the reaction temperature.[2]
-
Ventilation: Carry out the reaction in a well-ventilated fume hood.[2]
Data Summary
The table below summarizes the performance of different oxidizing agents for the conversion of 4-nitrotoluene to 4-nitrobenzoic acid.
| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [2][7] |
| Nitric Acid (HNO₃) | 15% aqueous solution, 175°C | Not Specified | 88.5 | [7] |
| Potassium Permanganate (KMnO₄) / PEG-600 | Neutral aqueous system, 95°C | 3 hours | 51.6 | [7] |
| Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) / Air | 110°C, 0.4 MPa air | 4 hours | 89 (isolated) | [7] |
Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene with Sodium Dichromate
This protocol is adapted from a reliable literature procedure.[2][8]
Materials:
-
4-nitrotoluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium hydroxide (NaOH) solution
-
Dilute sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-nitrotoluene, sodium dichromate, and water.
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition of sulfuric acid is complete, heat the mixture to a gentle boil for approximately one hour.[2]
-
Cool the reaction mixture and add a volume of water to dilute it.
-
Filter the crude 4-nitrobenzoic acid and wash it with water.
-
To purify, dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities (like chromium hydroxide and unreacted 4-nitrotoluene).[2]
-
Acidify the filtrate with dilute sulfuric acid to precipitate the pure 4-nitrobenzoic acid. It is preferable to add the alkaline solution to the dilute acid.[2]
-
Filter the precipitated 4-nitrobenzoic acid, wash thoroughly with cold water, and dry.
Visual Guides
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Sodium 4-Nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of sodium 4-nitrobenzoate (B1230335) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of Sodium 4-Nitrobenzoate
This protocol outlines the standard procedure for the purification of this compound using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water to create a slurry. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes to remove colored impurities.
-
Hot Filtration (if activated carbon was used or insoluble impurities are present): Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes. Wet the filter paper with a small amount of ice-cold deionized water. Turn on the vacuum and pour the crystalline slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator.
-
Analysis: Once dry, determine the mass of the purified this compound and calculate the percent recovery. The purity can be assessed by techniques such as melting point determination.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | White to pale yellow crystalline powder[1] |
| Molecular Formula | C₇H₄NNaO₄ |
| Molecular Weight | 189.10 g/mol |
| Melting Point | Not available |
| Solubility in Water | Soluble[1][2] |
| Solubility in Ethanol | Slightly soluble |
Table 2: Estimated Solubility of this compound in Water
| Temperature (°C) | Estimated Solubility ( g/100 mL) |
| 20 | 10 - 15 |
| 40 | 20 - 25 |
| 60 | 35 - 40 |
| 80 | 50 - 60 |
| 100 | 70 - 80 |
Note: The solubility data in this table is estimated based on the qualitative description of "soluble in water" and the general behavior of similar organic salts. Experimental determination is recommended for precise applications.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the recrystallization of this compound and their potential solutions.
Q1: The this compound does not dissolve completely, even after adding a large amount of hot water.
A1: This could be due to the presence of insoluble impurities. If a significant portion of the solid has dissolved and a small amount of solid remains, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization step.
Q2: No crystals form after the solution has cooled to room temperature.
A2: This is a common issue that can arise from a few factors:
-
Too much solvent was added: If the solution is not supersaturated upon cooling, crystals will not form. To address this, reheat the solution and evaporate some of the water to concentrate the solution. Then, allow it to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystals to start forming. Another technique is to add a "seed crystal" of pure this compound to the solution.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot water. This will lower the saturation temperature and may allow the compound to crystallize at a temperature below its melting point.
-
Cool the solution more slowly: Allow the flask to cool at room temperature without placing it in an ice bath prematurely. Slower cooling can favor crystal formation over oiling out.
Q4: The crystal yield is very low.
A4: A low yield can be caused by several factors:
-
Using too much solvent: As mentioned in Q2, excess solvent will retain more of the product in the solution even after cooling.
-
Premature crystallization during hot filtration: If the solution cools too much during hot filtration, some of the product may crystallize on the filter paper. Ensure the funnel and receiving flask are preheated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Washing with too much cold solvent: Washing the crystals with an excessive amount of cold solvent can lead to some of the product dissolving and being lost. Use a minimal amount of ice-cold solvent for washing.
Q5: The purified crystals are still colored.
A5: If the crystals retain a yellow color, it may be due to colored impurities that co-crystallize with the product. To address this, repeat the recrystallization process and include the optional decolorization step with activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Visualizations
References
Common side products in the synthesis of Sodium 4-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the common side products encountered during the synthesis of Sodium 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Sodium 4-nitrobenzoate and what are their typical side products?
The two most common laboratory and industrial synthesis routes are the oxidation of 4-nitrotoluene (B166481) and the saponification (hydrolysis) of a 4-nitrobenzoic acid ester. Each route has a characteristic impurity profile.
-
Oxidation of 4-nitrotoluene: This is a primary industrial method.[1][2][3] The methyl group of 4-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents.[4][5] The resulting 4-nitrobenzoic acid is then neutralized with a base like sodium hydroxide (B78521) to yield the final salt.
-
Unreacted Starting Material: Incomplete oxidation can leave residual 4-nitrotoluene .[6]
-
Incomplete Oxidation Product: The reaction may stall at the aldehyde stage, resulting in 4-nitrobenzaldehyde as a key side product.[7]
-
Degradation/Side-Reaction Products: Depending on the oxidant and conditions, more complex impurities such as isomeric di- and mononitrobenzoic acids or picric acid can form.[8]
-
Inorganic Impurities: Salts of the oxidizing agent (e.g., chromium or manganese salts) can contaminate the product if not removed properly during work-up.[5][6]
-
-
Saponification of an Ester: This method involves the base-catalyzed hydrolysis of an ester, such as methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate.[9][10]
Q2: My final product has a distinct yellow or brownish color. Is this normal?
While pure this compound is described as a white to pale yellow crystalline powder, a strong yellow or brown discoloration often indicates the presence of impurities.[1][7] Potential causes include:
-
Residual starting material from the oxidation of 4-nitrotoluene.
-
The presence of dinitro-aromatic compounds, which are often yellow.[8]
-
Degradation products formed from prolonged heating during saponification.[9]
Q3: My analytical data (e.g., ¹H NMR) shows unexpected peaks. How can I identify the impurities?
Unexpected signals in your analytical data often point to specific side products. Comparing your spectrum to the known signatures of common impurities is a key troubleshooting step.
-
¹H NMR:
-
A singlet around 2.5 ppm could indicate the methyl group of unreacted 4-nitrotoluene .
-
A singlet around 10.1 ppm is characteristic of the aldehyde proton in 4-nitrobenzaldehyde .
-
A singlet around 3.9 ppm would suggest the methyl ester group of unreacted methyl 4-nitrobenzoate .
-
-
Thin Layer Chromatography (TLC): Comparing the crude product's TLC plate against standards of the starting material and expected side products can quickly confirm their presence.
Q4: My reaction yield is consistently low. What are the common causes?
Low yield can stem from several factors related to both the reaction and the work-up procedure.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC or HPLC to ensure all starting material is consumed.
-
Side Product Formation: Competing side reactions can consume the starting material, reducing the yield of the desired product.
-
Losses During Work-up: Significant product loss can occur during filtration, extraction, or purification steps. For instance, when acidifying a solution of this compound to isolate the free acid, adding the acid too quickly or to a concentrated salt solution can cause the formation of a less soluble acid salt, which complicates purification.[9]
Troubleshooting and Process Optimization
Data Presentation: Comparison of Oxidizing Agents
The choice of oxidizing agent for the conversion of 4-nitrotoluene to 4-nitrobenzoic acid is critical and impacts yield, reaction conditions, and impurity profiles.[4]
| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86% |
| Nitric Acid (HNO₃) | 15% aqueous solution, 175°C | Not Specified | 88.5% |
| Potassium Permanganate (KMnO₄) / PEG-600 | Neutral aqueous system, 95°C | 3 hours | 51.6% |
Visual Diagrams
Caption: Oxidation of 4-nitrotoluene to this compound, showing a common side product.
Caption: Troubleshooting flowchart for low yield and product impurity issues.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4-Nitrotoluene
This protocol is adapted from a standard procedure using sodium dichromate.[6] Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous and may volatilize some nitrotoluene.[6]
-
Setup: In a 5 L round-bottomed flask equipped with a mechanical stirrer, add 680 g of sodium dichromate and 1500 mL of water.
-
Addition of Reactant: While stirring, add 230 g of 4-nitrotoluene to the flask.
-
Initiation: Slowly and carefully, add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will melt the 4-nitrotoluene and initiate the oxidation. The addition rate must be controlled to prevent an overly violent reaction.[6]
-
Reaction Completion: Once the initial exothermic reaction subsides, heat the mixture to a gentle boil for 30 minutes to ensure the reaction goes to completion.
-
Cooling and Quenching: Cool the reaction mixture and then dilute it by adding 2 L of water.
-
Isolation of Crude Acid: Filter the cooled solution through a cloth filter and wash the crude 4-nitrobenzoic acid product with about 1 L of water.
-
Removal of Chromium Salts: To remove residual chromium salts, create a slurry of the crude product with 1 L of 5% sulfuric acid, warm it on a water bath, and then cool and filter again.[6]
-
Neutralization: Dissolve the purified 4-nitrobenzoic acid in a 5% sodium hydroxide solution until the pH is neutral (pH ~7). Filter off any remaining chromium hydroxide. The resulting filtrate is the aqueous solution of this compound.
-
Isolation of Salt: The sodium salt can be isolated by evaporating the water or by precipitating it from a concentrated solution with a suitable organic solvent (e.g., ethanol).
Protocol 2: Purification by pH-Controlled Extraction
This method is effective for removing certain organic impurities, such as dinitrobenzene and isomeric nitrobenzoic acids, from 4-nitrobenzoic acid before its conversion to the sodium salt.[8]
-
Dissolution: Dissolve the crude 4-nitrobenzoic acid in water by adding an alkali (e.g., 20% NaOH solution) until the pH of the solution is between 5.7 and 7.0. A cloudy solution may form.[8]
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution with an organic solvent such as methylene (B1212753) chloride to remove less acidic impurities. Repeat the extraction 2-3 times.[8]
-
Separation: Combine the aqueous layers. The organic layers contain the impurities and can be discarded.
-
Final Product: The purified aqueous solution of this compound can then be concentrated to yield the solid product. If the free acid is desired, this solution can be carefully acidified to precipitate the purified 4-nitrobenzoic acid.[8]
References
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lookchem.com [lookchem.com]
- 8. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
Addressing solubility issues of Sodium 4-nitrobenzoate in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sodium 4-nitrobenzoate (B1230335) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of sodium 4-nitrobenzoate?
This compound is a salt and, as such, exhibits high solubility in polar protic solvents like water. Its solubility in organic solvents is generally limited and decreases with decreasing solvent polarity. It is described as being slightly soluble in ethanol.[1] For other organic solvents, its solubility is expected to be low, especially in non-polar solvents.
Q2: Why is my this compound not dissolving in the chosen organic solvent?
The low solubility of this compound in many organic solvents is due to the high lattice energy of the salt and the strong electrostatic interactions between the sodium cation and the nitrobenzoate anion. Organic solvents with lower polarity may not effectively solvate these ions to overcome the crystal lattice energy. The principle of "like dissolves like" suggests that this polar salt will have poor solubility in non-polar or weakly polar organic solvents.
Q3: Are there any general strategies to improve the solubility of this compound in organic solvents?
Yes, several strategies can be employed to enhance the solubility of ionic compounds like this compound in organic media. These include:
-
Co-solvency: Introducing a polar co-solvent can significantly increase the polarity of the solvent mixture, thereby improving the solvation of the salt.
-
Heating: Increasing the temperature can help overcome the lattice energy of the salt, leading to higher solubility. However, the stability of the compound at elevated temperatures should be considered.
-
Sonication: Applying ultrasonic energy can aid in the dissolution process by breaking down agglomerates and increasing the surface area of the solid.
Troubleshooting Guide
Issue: this compound is poorly soluble or insoluble in my desired organic solvent.
This guide provides a systematic approach to addressing this common issue.
Step 1: Solvent Selection and Characterization
-
Principle of "Like Dissolves Like": this compound is a polar ionic compound. Therefore, it will be more soluble in polar organic solvents.
-
Recommended Solvents to Try: If you are experiencing issues, consider switching to or adding a co-solvent from the following list of polar aprotic and protic solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Step 2: Data-Driven Approach to Solvent Selection
The following table provides estimated and known solubility data for this compound and structurally related compounds to guide your solvent choice.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g) | Notes |
| This compound | Ethanol | - | Slightly Soluble | Qualitative data.[1] |
| Sodium Benzoate (B1203000) | Methanol | 15 | 8.22 | Structurally similar salt.[2] |
| Sodium Benzoate | Methanol | 66.2 | 7.55 | [2] |
| Sodium Benzoate | Ethanol | 25 | 2.3 | Structurally similar salt.[2] |
| Sodium Benzoate | Ethanol | 78 | 8.3 | [2] |
| Sodium Benzoate | DMSO | - | 3 mg/mL (0.3 g/100mL) | Structurally similar salt.[3] |
| 4-Nitrobenzoic Acid | Methanol | - | 1g in 12mL (approx. 8.3 g/100mL) | Parent acid.[4] |
| 4-Nitrobenzoic Acid | Ethanol | - | 1g in 110mL (approx. 0.9 g/100mL) | Parent acid.[4] |
| 4-Nitrobenzoic Acid | Acetone | - | 1g in 20mL (approx. 5 g/100mL) | Parent acid.[4] |
| Potassium 4-nitrobenzoate | Water | - | Slightly Soluble | Structurally similar salt.[5] |
Note: The solubility of this compound in many organic solvents is not widely reported. The data for sodium benzoate and 4-nitrobenzoic acid can be used as a proxy to estimate the relative solubility in different solvents.
Step 3: Experimental Approaches to Enhance Solubility
If direct dissolution in a single solvent is not successful, the following experimental protocols can be followed.
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This method involves adding a polar "co-solvent" to the primary organic solvent to increase the overall polarity of the solvent system.
Methodology:
-
Primary Solvent: Start with your primary, less polar organic solvent in which the this compound has poor solubility.
-
Co-solvent Selection: Choose a polar aprotic or protic co-solvent in which the salt is expected to have higher solubility (e.g., DMSO, DMF, Methanol).
-
Procedure: a. Suspend a known amount of this compound in a measured volume of the primary solvent. b. Gradually add the co-solvent dropwise or in small aliquots while stirring vigorously. c. Observe for dissolution. If the compound dissolves, you have created a suitable co-solvent system. d. If the compound does not fully dissolve, continue adding the co-solvent up to a reasonable percentage of the total volume (e.g., 50%).
-
Optimization: The ratio of the primary solvent to the co-solvent can be systematically varied to find the optimal composition that provides complete dissolution while meeting the requirements of your experiment.
Protocol 2: Temperature Elevation for Improved Dissolution
Increasing the temperature can provide the necessary energy to break the crystal lattice of the salt.
Methodology:
-
Solvent and Compound: Add the this compound to the desired organic solvent in a suitable flask.
-
Heating: Gently heat the mixture while stirring. A water bath or oil bath is recommended for uniform heating.
-
Monitoring: Increase the temperature in a controlled manner (e.g., in 5-10 °C increments).
-
Observation: Observe the temperature at which the compound fully dissolves.
-
Caution: Be aware of the boiling point of the solvent and the thermal stability of this compound. It is advisable to conduct a literature search for the compound's decomposition temperature.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the logic behind co-solvent selection.
References
Preventing degradation of Sodium 4-nitrobenzoate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Sodium 4-Nitrobenzoate (B1230335). The information is designed to help prevent degradation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of sodium 4-nitrobenzoate in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
Exposure to Light (Photodegradation): Like many nitroaromatic compounds, this compound is susceptible to degradation upon exposure to ultraviolet (UV) and, to a lesser extent, visible light. This can lead to complex reactions, including the reduction of the nitro group or hydroxylation of the aromatic ring.
-
pH (Hydrolysis): While generally stable, hydrolysis can occur at extreme pH values. Basic conditions (high pH) are more likely to promote hydrolysis of benzoate (B1203000) esters, and while this compound is a salt, significant pH shifts can affect its stability.[1] The parent acid, 4-nitrobenzoic acid, is a weak acid, and its solubility is pH-dependent.[2]
-
Elevated Temperature (Thermal Degradation): High temperatures can accelerate the rate of degradation. While stable at room temperature, prolonged exposure to elevated temperatures should be avoided.
Q2: How should I prepare and store my aqueous solution of this compound to ensure its stability?
A2: To maximize the stability of your this compound solution, follow these guidelines:
-
Use high-purity water: Use purified, deionized, or distilled water to minimize contaminants that could catalyze degradation.
-
Protect from light: Prepare and store the solution in amber glass vials or wrap the container with aluminum foil to protect it from light.
-
Control the pH: For most applications, maintaining a near-neutral pH is advisable. If your experimental conditions require acidic or basic solutions, be aware of the potential for increased degradation and use the solution as quickly as possible after preparation.
-
Store at controlled room temperature or refrigerated: For short-term storage (days to weeks), controlled room temperature (20-25°C) is generally acceptable. For longer-term storage, refrigeration (2-8°C) is recommended. Always allow the solution to return to room temperature before use to ensure solubility. Studies on the similar compound sodium benzoate have shown stability for at least 30 to 90 days at both room temperature and under refrigeration when protected from light.[3][4][5]
Q3: What are the potential degradation products of this compound?
A3: The degradation products will depend on the degradation pathway:
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. For related nitroaromatic compounds, this can include nitrophenols, nitrohydroquinone, and other oxidation products.[6] It is also possible for the nitro group to be reduced to a nitroso or amino group (forming 4-aminobenzoate).
-
Hydrolysis: Under harsh pH and temperature conditions, the primary degradation product would likely be 4-nitrobenzoic acid (in acidic solutions) or potential decarboxylation to form nitrobenzene.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving is not recommended. The high temperature and pressure of autoclaving can lead to thermal degradation of the compound. If sterile filtration is required, use a 0.22 µm syringe filter.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing of the solution over time | Photodegradation | Ensure the solution is stored in a light-protected container (amber vial or foil-wrapped). Prepare fresh solutions more frequently if they are often exposed to light during experiments. |
| Precipitate forms in a refrigerated solution | Decreased solubility at lower temperatures | Allow the solution to fully equilibrate to room temperature and vortex or sonicate briefly to redissolve the precipitate before use. |
| Inconsistent experimental results | Degradation of the stock solution | Prepare a fresh stock solution of this compound. Verify the concentration of the new and old solutions using a validated analytical method such as HPLC-UV. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products | Review the storage conditions of your solution (light exposure, temperature, pH). Use a stability-indicating HPLC method to identify and potentially quantify the degradation products. |
Summary of Stability Data for Benzoate Solutions
While specific quantitative data for this compound is limited in the literature, the following table summarizes stability data for sodium benzoate solutions, which can serve as a general guideline.
| Compound | Concentration | Storage Conditions | Duration | Percent Remaining |
| Sodium Benzoate | 10% in water | Room Temperature, protected from light | 30 days | 97.45%[3][5] |
| Sodium Benzoate | 10% in water | Refrigerated (2-8°C), protected from light | 30 days | 96.52%[3][5] |
| Sodium Benzoate | 250 mg/mL in cherry syrup | Room Temperature, reduced lighting | 90 days | >92%[4] |
| Sodium Benzoate | 250 mg/mL in Ora-Sweet | Room Temperature, reduced lighting | 90 days | >96%[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the parent this compound from its potential degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A gradient can be used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the aqueous solution of this compound to be tested with the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3PC-005 Stability study of a 10% sodium benzoate oral solution | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Sodium 4-Nitrobenzoate Esterification
Welcome to the technical support center for the esterification of sodium 4-nitrobenzoate (B1230335). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Synthesis Overview
The esterification of sodium 4-nitrobenzoate can be approached through two primary synthetic routes. The choice of method often depends on the desired ester, available starting materials, and scalability.
Route 1: Fischer-Speier Esterification of 4-Nitrobenzoic Acid This is an acid-catalyzed esterification where this compound is first protonated to 4-nitrobenzoic acid, which then reacts with an alcohol. This method is reversible and requires conditions that drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed.
Route 2: Nucleophilic Substitution with an Alkyl Halide This method involves the direct reaction of this compound with an alkyl halide. This is an S(_N)2 reaction where the carboxylate anion acts as a nucleophile, displacing the halide. This approach is often preferred when the corresponding alcohol is expensive or sensitive to acidic conditions.
Troubleshooting Guides and FAQs
Route 1: Fischer-Speier Esterification of 4-Nitrobenzoic Acid
Frequently Asked Questions (FAQs):
Q1: What is a typical experimental protocol for the Fischer esterification of 4-nitrobenzoic acid?
A1: A general procedure involves dissolving 4-nitrobenzoic acid in an excess of the desired alcohol, adding a catalytic amount of a strong acid, and heating the mixture to reflux.
Experimental Protocol: Synthesis of Methyl 4-nitrobenzoate
Materials:
-
4-Nitrobenzoic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., for every 1 gram of acid, use 8-20 mL of methanol).[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[1]
-
Add a boiling chip and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[1]
-
Transfer the mixture to a separatory funnel and add ethyl acetate to extract the ester.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.[2][3]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 4-nitrobenzoate.
-
Purify the crude product by recrystallization from methanol.[1]
Q2: My reaction has a low yield. What are the common causes and solutions?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction, incomplete conversion, or loss of product during workup.
Troubleshooting Low Yield:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction is at equilibrium. To drive it to completion, use a large excess of the alcohol (it can be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.[2][4][5] Increasing the reaction time or the amount of acid catalyst can also improve conversion. |
| Hydrolysis of Ester during Workup | The reverse reaction (hydrolysis) can occur if the ester is in contact with acidic water for an extended period. Perform the workup promptly after the reaction is complete and neutralize the acid catalyst early in the extraction process. |
| Loss of Product during Extraction | Ensure the pH of the aqueous layer is basic after the sodium bicarbonate wash to ensure all unreacted carboxylic acid is deprotonated and remains in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery of the ester. |
| Sub-optimal Reaction Temperature | Ensure the reaction is maintained at a steady reflux to provide sufficient activation energy.[6] |
| Purity of Starting Materials | Use anhydrous alcohol and high-purity 4-nitrobenzoic acid. Water in the starting materials will shift the equilibrium to the left, reducing the yield.[1] |
Q3: I am observing side products. What are they and how can I avoid them?
A3: The most common "side product" is unreacted starting material. Other side reactions are less common under typical Fischer esterification conditions but can include dehydration of the alcohol (if a secondary or tertiary alcohol is used at high temperatures) or ether formation from the alcohol.
-
Solution: To minimize unreacted starting material, drive the equilibrium towards the products as described above. To avoid alcohol-related side reactions, maintain a gentle reflux and avoid excessively high temperatures.
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start -> check_conditions; check_conditions -> optimize_conditions [label="Yes"]; } Caption: Troubleshooting workflow for low yield in Fischer esterification.
Route 2: Nucleophilic Substitution with an Alkyl Halide
Frequently Asked Questions (FAQs):
Q1: What is a general protocol for the esterification of this compound with an alkyl halide?
A1: This reaction is analogous to the Williamson ether synthesis and involves the S(_N)2 reaction between the sodium carboxylate and a primary or methyl alkyl halide.
Experimental Protocol: Synthesis of Ethyl 4-nitrobenzoate
Materials:
-
This compound
-
Ethyl iodide or ethyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the alkyl halide (e.g., ethyl iodide) to the solution. A primary alkyl halide is preferred to minimize elimination side reactions.[7][8][9]
-
Heat the reaction mixture with stirring. A typical temperature range is 50-100 °C.[7] The reaction can be monitored by TLC.
-
After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature.[7]
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the organic layer with water to remove DMF and any unreacted this compound.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude ester.
-
Purify by recrystallization or column chromatography if necessary.
Q2: Why is my yield low when reacting this compound with an alkyl halide?
A2: Low yields in this S(_N)2 reaction can be attributed to several factors, including the nature of the alkyl halide, solvent effects, and reaction temperature.
Troubleshooting Low Yield:
| Potential Cause | Suggested Solution |
| Elimination Side Reaction | This is a common side reaction, especially with secondary and tertiary alkyl halides.[9] Use a primary or methyl alkyl halide for the best results.[7][8][9] |
| Poor Solubility of this compound | The carboxylate salt must be dissolved for the reaction to proceed efficiently. Use a polar aprotic solvent like DMF or acetonitrile to ensure good solubility.[7] |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides in S(_N)2 reactions follows the trend I > Br > Cl >> F. Consider using a more reactive alkyl halide (e.g., iodide instead of chloride). |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated sufficiently (typically 50-100 °C) and for an adequate amount of time to go to completion.[7] Monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of Water | Water is a protic solvent that can solvate the nucleophile (carboxylate), reducing its reactivity. Use anhydrous solvents and reagents. |
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// Connections start -> dissolve; dissolve -> add_halide; add_halide -> heat; heat -> monitor; monitor -> workup [label="Reaction complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> product; } Caption: Experimental workflow for S(_N)2 esterification.
Data Presentation
The following table summarizes yields for the synthesis of ethyl 4-nitrobenzoate under various conditions to facilitate comparison.
| Method | Catalyst/Reagent | Conditions | Yield | Reference |
| Fischer Esterification | Sulfuric Acid | Reflux with excess ethanol (B145695) | 75-98% | [10] |
| Fischer Esterification | Ammonium Hydrogen Sulfate | Reflux with ethanol at 80°C | 95.5% | [11] |
| Fischer Esterification | Polyfluoroalkanesulfonic Acid | Toluene, 62-108°C | 94.5% | [11] |
| Fischer Esterification | Ultradispersed Zeolites (H-HEU-M, H-MOR) & Microwave | 80°C, 2 hours | up to 67% | [10] |
| S(_N)2 Reaction | Alkyl Halide | Varies with substrate and solvent | 50-95% (general) | [7] |
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 11. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Sodium 4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and purifying crude Sodium 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of Sodium 4-nitrobenzoate.
Q1: What are the likely impurities in my crude this compound?
A1: Crude this compound may contain several impurities depending on the synthetic route. Common contaminants include unreacted starting materials such as 4-nitrobenzoic acid or p-nitrotoluene, byproducts from the synthesis, and residual solvents.[1][2] If the synthesis involves the saponification of an ester like methyl 4-nitrobenzoate, unreacted ester could also be present.[3]
Q2: My purified product is off-white or yellowish. How can I decolorize it?
A2: A persistent yellow color can be due to colored impurities. Recrystallization is the primary method to address this. If a single recrystallization does not yield a colorless product, a second recrystallization may be necessary. For stubborn coloration, the addition of a small amount of activated charcoal to the hot dissolution step of recrystallization can be effective. However, be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.
Q3: The yield of my recrystallized this compound is very low. What could be the cause?
A3: Low recovery can stem from several factors:
-
Excessive solvent: Using too much solvent during recrystallization will keep a significant portion of your product dissolved even after cooling.[4] Use the minimum amount of hot solvent needed to fully dissolve the crude product.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. To prevent this, preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[4]
Q4: My product "oiled out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. To remedy this, reheat the solution to redissolve the oil. Allow it to cool more slowly to encourage crystal formation. If the problem persists, adding a seed crystal of pure this compound or scratching the inside of the flask at the solution's surface with a glass rod can induce crystallization.[4]
Q5: The melting point of my purified product is broad and lower than the literature value. Why?
A5: A broad and depressed melting point typically indicates the presence of impurities.
-
Ineffective solvent choice: The recrystallization solvent may not be effectively removing a particular impurity, leading to its co-crystallization with the product.[4]
-
Residual solvent: The product may not be completely dry. Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum.[4] A second recrystallization with a different solvent system might be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to aid in the selection of purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₇H₄NNaO₄ | 189.10 | >300 | Soluble in water.[5][6] |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 242 | 1g dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 45 mL ether, 20 mL acetone.[7] |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 57 | Soluble in ethanol, acetone, and chloroform; limited solubility in water.[8] |
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for purifying crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Solvent Selection: Water is a common solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at room temperature.[5][6]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of cold deionized water to create a slurry.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Drying:
-
Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
-
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]
- 7. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
Stability of Sodium 4-nitrobenzoate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium 4-nitrobenzoate (B1230335) under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for sodium 4-nitrobenzoate?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect it from moisture.[3] For laboratory quantities, storage at room temperature under an inert atmosphere is also recommended.[4]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively published, related nitroaromatic compounds can be susceptible to photodegradation. It is best practice to store the compound in an opaque or amber container to protect it from light, especially when in solution. Photostability testing according to ICH Q1B guidelines is recommended to determine its specific light sensitivity.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is the salt of a strong base (NaOH) and a weak acid (4-nitrobenzoic acid). In solution, its stability can be pH-dependent. At low pH, it will convert to the less soluble 4-nitrobenzoic acid. In highly basic conditions, hydrolytic degradation may be accelerated over time, although it is generally considered stable.[4] It is recommended to conduct stability studies on aqueous solutions at their intended formulation pH.
Q4: Is this compound hygroscopic?
A4: The tendency of this compound to absorb moisture from the air (hygroscopicity) is not well-documented in publicly available literature. However, as a sodium salt of a carboxylic acid, it has the potential to be hygroscopic.[5][6] It is crucial to store it in a dry environment and to perform hygroscopicity testing if it is to be used in a moisture-sensitive application.[7][8][9]
Q5: What are the potential degradation products of this compound?
A5: Under forced degradation conditions (e.g., strong acid, base, oxidation, high temperature), potential degradation pathways could include hydrolysis of the carboxylate group or reduction of the nitro group to an amino group, forming 4-aminobenzoate.[10] Identifying degradation products requires a stability-indicating analytical method, such as HPLC with mass spectrometry detection.
Troubleshooting Guides
Issue 1: Unexpected Degradation or Impurity Peaks in a Formulation
If you observe unexpected peaks during the analysis of a this compound-containing sample, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected impurities.
Issue 2: Physical Changes in the Solid Material (e.g., Clumping, Discoloration)
If the solid this compound shows physical changes, consider the following:
-
Clumping or Caking : This often indicates moisture absorption.
-
Immediate Action : Transfer the material to a desiccator.
-
Investigation : Perform a water content analysis (e.g., Karl Fischer titration) and compare it to the initial specification. Review the humidity of the storage environment.
-
Prevention : Store in a tightly sealed container with a desiccant.
-
-
Discoloration (e.g., darkening) : This may suggest degradation due to light or heat.
-
Immediate Action : Protect the material from light and heat.
-
Investigation : Analyze the purity of the material using a stability-indicating method to quantify any degradation.
-
Prevention : Store in an amber or opaque container in a temperature-controlled environment.
-
Stability Data Summary
Table 1: Illustrative Stability Data for Solid this compound
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) | Water Content (%) |
| 25°C / 60% RH (Long-term) | Initial | White Crystalline | 100.0 | 0.10 | 0.2 |
| 3 Months | No Change | 99.8 | 0.12 | 0.3 | |
| 6 Months | No Change | 99.7 | 0.15 | 0.3 | |
| 12 Months | No Change | 99.5 | 0.18 | 0.4 | |
| 40°C / 75% RH (Accelerated) | Initial | White Crystalline | 100.0 | 0.10 | 0.2 |
| 1 Month | No Change | 99.6 | 0.18 | 0.5 | |
| 3 Months | No Change | 99.2 | 0.25 | 0.6 | |
| 6 Months | Slight Yellowing | 98.8 | 0.35 | 0.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Stability Data for this compound in Aqueous Solution (pH 7.0)
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | pH | Degradant X (%) |
| 25°C (Protected from Light) | Initial | Clear, Colorless | 100.0 | 7.0 | <0.05 |
| 1 Week | No Change | 99.9 | 7.0 | <0.05 | |
| 1 Month | No Change | 99.7 | 6.9 | 0.08 | |
| 40°C (Protected from Light) | Initial | Clear, Colorless | 100.0 | 7.0 | <0.05 |
| 1 Week | No Change | 99.5 | 6.9 | 0.12 | |
| 1 Month | No Change | 98.9 | 6.8 | 0.25 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Acid Hydrolysis : Dissolve this compound in 0.1 M HCl. Store at 60°C and sample at appropriate time intervals. Neutralize samples before analysis.
-
Base Hydrolysis : Dissolve this compound in 0.1 M NaOH. Store at 60°C and sample at appropriate time intervals. Neutralize samples before analysis.
-
Oxidative Degradation : Dissolve this compound in a solution of 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at time intervals.
-
Thermal Degradation : Store solid this compound in an oven at 80°C. Sample at time intervals, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation : Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
-
Analysis : Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradation products. The goal is to achieve 5-20% degradation of the active substance.[12]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective : To develop an HPLC method capable of separating this compound from all its potential degradation products.
-
Column Selection : Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection :
-
Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Analyze a mixture of stressed samples (a cocktail of samples from the forced degradation study).
-
-
Method Optimization :
-
Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
The flow rate (typically 1.0 mL/min) and column temperature can also be adjusted to improve separation.
-
-
Detection : Use a PDA detector to monitor at a wavelength where this compound and its impurities have good absorbance (e.g., around 230 nm).[13][14]
-
Validation : Once developed, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products.[15]
Protocol 3: Hygroscopicity Assessment
Objective : To determine the hygroscopicity of solid this compound.
-
Sample Preparation : Dry the sample to a constant weight under vacuum at a suitable temperature (e.g., 40°C) to establish a baseline dry weight.
-
Exposure : Place a known weight of the dried sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity, such as 80% RH using ammonium (B1175870) chloride).[7] The temperature should be controlled (e.g., 25°C).
-
Measurement : After a set period (e.g., 24 hours), re-weigh the sample.
-
Calculation : Calculate the percentage of moisture absorbed: % Moisture Absorbed = [(Final Weight - Initial Dry Weight) / Initial Dry Weight] * 100
-
Classification : Classify the material based on the percentage of moisture absorbed, for example, according to the European Pharmacopoeia classification:
-
Slightly hygroscopic : < 2% and ≥ 0.2%
-
Hygroscopic : < 15% and ≥ 2%
-
Very hygroscopic : ≥ 15%
-
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. lookchem.com [lookchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. alfachemic.com [alfachemic.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. pharmainfo.in [pharmainfo.in]
- 10. academic.oup.com [academic.oup.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
Troubleshooting unexpected color changes in Sodium 4-nitrobenzoate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving sodium 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: My solution of sodium 4-nitrobenzoate is pale yellow. Is it contaminated?
A1: Not necessarily. This compound is often described as a white to pale yellow crystalline powder.[1] Therefore, a pale yellow color in solution is generally not an indication of contamination and can be considered normal. The intensity of the yellow color may depend on the concentration and the solvent used.
Q2: During a reaction, my initially pale yellow this compound solution turned a much deeper yellow/orange. What could be the cause?
A2: An intensification of yellow or a shift to orange can be caused by several factors:
-
Presence of a strong base: Nitroaromatic compounds can form colored complexes, known as Meisenheimer complexes, in the presence of a strong base. For a mononitro compound like this compound, this can result in a more intense yellow color.
-
Thermal decomposition: Prolonged heating, especially at elevated temperatures, can cause the decomposition of this compound, leading to the formation of colored byproducts.
-
Side reactions: In specific reactions, such as the synthesis of azo dyes, side reactions can produce intensely colored impurities.[1]
Q3: I am reducing this compound to sodium 4-aminobenzoate (B8803810), and the final product is not white. Why?
A3: An off-white, yellow, or brown color in the final product of this reduction often indicates an incomplete reaction or the presence of impurities. The yellow color of the starting material, this compound, can persist if the reduction is not complete. Additionally, side reactions or oxidation of the resulting amino group can lead to colored impurities.
Q4: Can exposure to light cause color changes in my this compound solution?
A4: Yes, it is possible. Aromatic nitro compounds can be susceptible to photodegradation. While specific data on the photostability of this compound is limited, it is good laboratory practice to store solutions of photosensitive compounds in amber vials or protected from direct light to minimize the risk of decomposition and subsequent color changes.
Troubleshooting Guides
Issue 1: Unexpected Deepening of Yellow/Orange Color in Alkaline Conditions
| Potential Cause | Suggested Action |
| Formation of Meisenheimer Complex | If the reaction is intended to be performed under basic conditions, the color change may be unavoidable. However, if the color change is accompanied by the formation of impurities, consider using a weaker base or a lower reaction temperature. |
| Thermal Decomposition | If the reaction is run at an elevated temperature, try reducing the temperature and extending the reaction time. Monitor the reaction progress closely to avoid prolonged heating after completion. |
| Impurity in Base | Ensure the base being used is of high purity. Contaminants in the base could be reacting to form colored species. |
Issue 2: Off-Color Product in the Reduction of the Nitro Group
| Potential Cause | Suggested Action |
| Incomplete Reduction | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) to ensure the reaction has gone to completion. Consider increasing the amount of the reducing agent or the reaction time if necessary. |
| Oxidation of Amine Product | The resulting 4-aminobenzoate is susceptible to oxidation, which can cause discoloration. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete. |
| Inefficient Work-up | Ensure that the work-up procedure effectively removes all unreacted starting material and byproducts. Recrystallization of the final product can help to remove colored impurities. |
Issue 3: Intense Red, Orange, or Brown Color Formation
| Potential Cause | Suggested Action |
| Azo Dye Formation | This is a common side reaction if there are any residual diazonium salts and unreacted aromatic amines present, especially in syntheses involving derivatives of 4-aminobenzoic acid. Ensure that the diazotization and coupling steps are well-controlled in terms of stoichiometry and temperature. |
| Nitration Side Reactions | If the reaction involves nitrating agents, there is a possibility of over-nitration, leading to the formation of dinitro or trinitro aromatic compounds. These compounds are known to form intensely colored complexes with bases. Re-evaluate the nitration conditions (temperature, concentration of nitrating agent). |
Experimental Protocols
Key Experiment 1: Reduction of this compound to Sodium 4-aminobenzoate
This protocol is adapted from the catalytic hydrogenation of 4-nitrobenzoic acid.[2][3]
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
Deionized water
-
Hydrogen gas
-
Hydrochloric acid (for acidification if the free amine is desired)
Procedure:
-
Dissolve this compound in deionized water in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2-4 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 60-70 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst. The resulting solution should be colorless.
-
If 4-aminobenzoic acid is the desired product, acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the product.
Data Summary
| Compound | Appearance | Potential Color Change Under Basic Conditions | Notes |
| This compound | White to pale yellow crystalline powder[1] | Deepening of yellow color | Can form a colored Meisenheimer-type complex. |
| 4-Nitrobenzoic Acid | Pale yellow solid | Deepening of yellow color | Parent acid of the sodium salt. |
| Sodium 4-aminobenzoate | White to off-white powder | Can darken upon oxidation | Product of the reduction of this compound. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Simplified reaction and side-reaction pathways.
References
Technical Support Center: Enhancing the Performance of Sodium 4-nitrobenzoate as a pH Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 4-nitrobenzoate (B1230335) as a pH buffer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Sodium 4-nitrobenzoate as a pH buffer?
A1: this compound is the sodium salt of 4-nitrobenzoic acid. Its utility as a pH buffer is determined by the pKa of its conjugate acid, 4-nitrobenzoic acid.
Q2: What is the pKa of 4-nitrobenzoic acid and the effective buffering range of a this compound buffer?
A2: The pKa of 4-nitrobenzoic acid is approximately 3.44. A buffer is most effective within a range of ±1 pH unit from the pKa of its conjugate acid. Therefore, a this compound buffer is most effective in the pH range of approximately 2.44 to 4.44.
Data Presentation
Table 1: Physicochemical Properties of this compound and 4-Nitrobenzoic Acid
| Property | This compound | 4-Nitrobenzoic Acid |
| Chemical Formula | C₇H₄NNaO₄ | C₇H₅NO₄ |
| Molecular Weight | 189.10 g/mol [1] | 167.12 g/mol |
| pKa (of conjugate acid) | 3.44 | 3.44 |
| Effective Buffer Range | ~ pH 2.44 - 4.44 | Not Applicable |
| Appearance | White to pale yellow crystalline powder[1] | Pale yellow crystals |
| Solubility in Water | Soluble | Slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution (pH 3.5)
This protocol describes the preparation of 100 mL of a 0.1 M this compound buffer at pH 3.5.
Materials:
-
4-Nitrobenzoic acid (MW: 167.12 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (100 mL)
-
Beakers
-
Graduated cylinders
Procedure:
-
Calculate the required amounts of the acidic and basic forms: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is used to determine the ratio of the conjugate base (this compound, A⁻) to the weak acid (4-nitrobenzoic acid, HA).
-
3.5 = 3.44 + log([A⁻]/[HA])
-
0.06 = log([A⁻]/[HA])
-
10^0.06 = [A⁻]/[HA] ≈ 1.15
-
-
Weigh the 4-nitrobenzoic acid: For a 0.1 M buffer, the total moles of the buffer species ([HA] + [A⁻]) in 100 mL is 0.01 moles.
-
Let x be the moles of HA. Then 1.15x is the moles of A⁻.
-
x + 1.15x = 0.01 moles
-
2.15x = 0.01 moles
-
x ≈ 0.00465 moles of HA (4-nitrobenzoic acid)
-
Mass of 4-nitrobenzoic acid = 0.00465 moles * 167.12 g/mol ≈ 0.777 g
-
-
Dissolve the 4-nitrobenzoic acid: In a 250 mL beaker, dissolve 0.777 g of 4-nitrobenzoic acid in approximately 80 mL of deionized water. Gentle heating and stirring may be required to fully dissolve the acid.
-
Add Sodium Hydroxide: Prepare a 1 M NaOH solution. Slowly add the NaOH solution dropwise while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH of the solution reaches 3.5.
-
Adjust the final volume: Once the desired pH is reached, quantitatively transfer the buffer solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with deionized water.
-
Storage: Store the buffer solution in a well-sealed container at room temperature. For long-term storage, refrigeration at 4°C is recommended to inhibit microbial growth.
Troubleshooting Guides
Issue 1: Difficulty Dissolving 4-Nitrobenzoic Acid
-
Symptom: The 4-nitrobenzoic acid does not fully dissolve in water.
-
Possible Cause: 4-nitrobenzoic acid has limited solubility in water at room temperature.
-
Solution:
-
Gently heat the solution while stirring.
-
Start by adding a portion of the calculated sodium hydroxide, which will convert the less soluble acid into the more soluble sodium salt.
-
Issue 2: Inaccurate Final pH
-
Symptom: The final pH of the buffer is significantly different from the target pH.
-
Possible Causes:
-
Inaccurate weighing of the buffer components.
-
Improperly calibrated pH meter.
-
Use of incorrect pKa value in calculations.
-
-
Solutions:
-
Ensure the balance is calibrated and weighing is done accurately.
-
Calibrate the pH meter with fresh, standard buffer solutions before use.
-
Double-check the pKa value and recalculate the required amounts of acid and base.
-
Issue 3: Buffer Instability or Precipitation Over Time
-
Symptom: The prepared buffer becomes cloudy or forms a precipitate upon storage.
-
Possible Causes:
-
Microbial growth.
-
Changes in temperature affecting solubility.
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Interaction with other components in a complex solution.
-
-
Solutions:
-
For long-term storage, filter-sterilize the buffer or add a bacteriostatic agent like sodium azide (B81097) (be aware of its toxicity and potential interference with downstream applications).
-
Store the buffer at a constant temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve the precipitate before use.
-
When adding the buffer to experimental solutions, observe for any immediate precipitation which might indicate an incompatibility.
-
Visualizations
Due to the limited information on specific signaling pathways or complex experimental workflows where this compound is a documented buffer of choice, the following diagram illustrates a generalized experimental workflow for determining enzyme kinetics, a common application for pH buffers.
A generalized workflow for an enzyme kinetics experiment using a prepared buffer.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method Using Sodium 4-Nitrobenzoate as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a widely adopted strategy to enhance the precision and accuracy of quantitative analysis. An internal standard helps to correct for variations in sample injection volume, sample preparation, and instrument response. This guide provides a comprehensive overview of the validation of an HPLC method using sodium 4-nitrobenzoate (B1230335) as an internal standard, and compares its performance with alternative internal standards, supported by experimental data and detailed protocols.
The Role of the Internal Standard in HPLC
An internal standard is a compound of known concentration that is added to the sample and calibration standards. By comparing the peak area of the analyte to that of the internal standard, a response factor can be calculated, which is then used to determine the concentration of the analyte in the sample. The ideal internal standard should be chemically similar to the analyte, well-resolved from the analyte and other matrix components, and stable throughout the analytical process.
Validation of an HPLC Method with Sodium 4-Nitrobenzoate as an Internal Standard
This section outlines the validation of a hypothetical reversed-phase HPLC method for the quantification of "Analyte X" (a model aromatic carboxylic acid) using this compound as the internal standard.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (pH ~2.5) and acetonitrile (B52724) (e.g., 60:40 v/v). The low pH of the mobile phase is crucial for the retention of acidic compounds like the analyte and the internal standard on a C18 column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Internal Standard: this compound
Preparation of Solutions:
-
Standard Stock Solution of Analyte X: Accurately weigh and dissolve a known amount of Analyte X reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Analyte X stock solution and a constant concentration of the internal standard stock solution into the mobile phase.
-
Sample Preparation: Accurately measure the sample containing Analyte X and spike it with the same constant concentration of the internal standard stock solution.
Data Presentation: Summary of Validation Parameters
The following table summarizes the key validation parameters and the expected performance data for the HPLC method using this compound as the internal standard.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The analyte and internal standard peaks should be well-resolved from each other and from any matrix components (Resolution > 2). | The method is specific, with no interfering peaks at the retention times of Analyte X and this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 | 0.9992 |
| Range | The range for which the method is linear, accurate, and precise. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% | Repeatability: 1.2% Intermediate Precision: 2.1% |
| Robustness (% RSD) | % RSD ≤ 5.0% after minor changes in method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±2°C). | The method is robust, with % RSD values below 3.5% for all tested variations. |
Comparison with an Alternative Internal Standard: Deuterated Analogs
While structural analogs like this compound can be effective and cost-efficient internal standards, isotopically labeled internal standards, such as deuterated analogs, are often considered the "gold standard" in quantitative analysis, particularly for mass spectrometry-based methods.[1]
The following table provides a comparison of the expected performance of this compound with a deuterated internal standard, such as Benzoic acid-d5 for the analysis of benzoic acid.
| Performance Characteristic | This compound (Structural Analog) | Deuterated Internal Standard (e.g., Benzoic acid-d5) |
| Chemical Similarity | Similar functional groups and polarity to the analyte. | Nearly identical chemical and physical properties to the analyte. |
| Chromatographic Behavior | Elutes close to the analyte but is chromatographically separated. | Co-elutes with the analyte in most cases. |
| Correction for Matrix Effects | Good | Excellent |
| Correction for Sample Preparation Losses | Good | Excellent |
| Cost | Low | High |
| Availability | Readily available | May require custom synthesis |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationships between the validation parameters.
Conclusion
The validation of an HPLC method is a critical step to ensure reliable and accurate analytical results. This compound can serve as a suitable and cost-effective internal standard for the quantification of aromatic carboxylic acids, provided that the method is thoroughly validated. While it may not offer the same level of performance as a more expensive deuterated internal standard, a well-validated method using a structural analog can still provide high-quality data for many applications in research and quality control. The choice of internal standard should ultimately be based on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary constraints.
References
A Comparative Analysis of the Antimicrobial Efficacy of Sodium Benzoate and Sodium 4-nitrobenzoate
A comprehensive review for researchers and drug development professionals on the antimicrobial properties of two related benzoate (B1203000) compounds.
This guide provides a detailed comparison of the antimicrobial efficacy of sodium benzoate and its derivative, sodium 4-nitrobenzoate (B1230335). While sodium benzoate is a widely studied and utilized preservative with well-documented antimicrobial activity, this guide also investigates the available data on sodium 4-nitrobenzoate to offer a comparative perspective for researchers exploring alternative or novel antimicrobial agents. The information presented is intended for an audience with a professional background in science and drug development.
Executive Summary
Data Presentation: Antimicrobial Efficacy
Quantitative data on the antimicrobial efficacy of sodium benzoate against common microorganisms is summarized below. It is important to note that the efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic environments.
Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Selected Microorganisms
| Microorganism | Strain | pH | MIC (mg/mL) | Reference |
| Escherichia coli | ATCC 25922 | Not Specified | 400 | [1][2] |
| Staphylococcus aureus | ATCC 25923 | Not Specified | 400 | [1][2] |
| Staphylococcus aureus (MRSA and MSSA isolates) | Clinical Isolates | Not Specified | ≥ 0.032 | [3][4] |
| Candida albicans | Not Specified | Not Specified | 2.5 | [5][6] |
Note: The MIC values can vary depending on the specific strain, culture conditions, and the experimental method used. The significant difference in the reported MIC for S. aureus may be attributed to strain variability and different testing protocols.
This compound:
Specific MIC or MBC values for this compound against a range of microorganisms were not found in the reviewed literature. However, general statements indicate that it is known for its antimicrobial properties and is used as a food preservative and in pharmaceutical manufacturing to prevent the growth of bacteria and fungi[7]. The parent compound, 4-nitrobenzoic acid, has been reported to have antibacterial, antifungal, and anticancer properties[8]. One study noted that p-nitrobenzoic acid acts as a growth inhibitor for E. coli at high concentrations (150 to 1600 µg/mL) and that this inhibition is competitive with p-hydroxybenzoic acid[9]. Further empirical studies are required to quantify the antimicrobial efficacy of this compound and enable a direct comparison with sodium benzoate.
Mechanism of Action
Sodium Benzoate
The antimicrobial action of sodium benzoate is primarily attributed to its undissociated form, benzoic acid, which is more prevalent at lower pH values. The proposed mechanism involves several key cellular disruptions:
-
Disruption of Metabolic Functions: Benzoic acid can interfere with the cell's energy production pathways.
-
Interference with Cell Membrane Integrity: It can alter the permeability of the cell membrane, leading to the leakage of essential intracellular components.
-
Alteration of Intracellular pH: As a weak acid, benzoic acid can lower the internal pH of microbial cells, creating an unfavorable environment for enzymatic activity and other metabolic processes[10].
Caption: Proposed antimicrobial mechanism of sodium benzoate.
This compound
The precise mechanism of antimicrobial action for this compound is not well-elucidated in the available literature. It is plausible that its mechanism is related to that of other nitroaromatic compounds, which can interfere with microbial metabolic pathways through various means, including the generation of reactive nitrogen species. However, this remains speculative without direct experimental evidence.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials
-
Test compounds (Sodium Benzoate, this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension, adjusted to a 0.5 McFarland standard
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a concentration significantly higher than the expected MIC.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare an inoculum of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum but no antimicrobial agent.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This comparative guide highlights the established antimicrobial efficacy of sodium benzoate and the existing knowledge gap regarding this compound. While sodium benzoate remains a reliable and well-characterized antimicrobial preservative, the limited availability of quantitative data for this compound makes a direct performance comparison challenging. The information provided herein, including detailed experimental protocols, is intended to support researchers in their evaluation of these compounds. Further studies are essential to fully characterize the antimicrobial spectrum and potency of this compound to determine its potential as a viable alternative or synergistic partner to existing antimicrobial agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antimicrobial Activity of Preservatives in Food Technology | Bulletin of the Transilvania University of Brasov. Series II: Forestry • Wood Industry • Agricultural Food Engineering [webbut.unitbv.ro]
- 3. In vitro activity of sodium-benzoate against isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. agrojournal.org [agrojournal.org]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]
- 9. Inhibition of Escherichia coli by p-aminobenzoic acid and its reversal by p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of Sodium 4-Nitrobenzoate in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of sodium 4-nitrobenzoate (B1230335) in immunoassays. Due to a lack of direct experimental data for sodium 4-nitrobenzoate, this analysis is based on the established principles of immunoassay cross-reactivity and data from structurally similar molecules. This document outlines the expected cross-reactivity profile, presents a standardized protocol for experimental validation, and compares this compound with relevant chemical analogs.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful analytical tools that leverage the high specificity of antibody-antigen binding to detect and quantify target molecules. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target analyte.[1] This can lead to inaccurate quantification and false-positive results, making the assessment of cross-reactivity a critical step in immunoassay validation.[2][3] The degree of cross-reactivity is influenced by the structural homology between the target analyte and the interfering compound.
This compound is a salt of 4-nitrobenzoic acid. In aqueous solutions, it dissociates into the sodium cation and the 4-nitrobenzoate anion, which is the form that would interact with antibodies in an immunoassay. Therefore, its cross-reactivity profile is expected to be nearly identical to that of 4-nitrobenzoic acid.
Predicted Cross-Reactivity of this compound
The following table summarizes the predicted cross-reactivity of this compound and structurally related compounds in a hypothetical competitive immunoassay designed for the detection of 4-nitrobenzoic acid. These predictions are based on the key structural features essential for antibody recognition: the benzoic acid backbone, and the position and nature of the nitro group substituent.
| Compound | Structural Relationship to 4-Nitrobenzoic Acid | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| 4-Nitrobenzoic Acid | Target Analyte | 100 | Reference compound for which the hypothetical antibody is raised. |
| This compound | Salt of the target analyte | ~100 | In solution, dissociates to the 4-nitrobenzoate anion, which is identical to the ionized form of the target analyte. |
| 3-Nitrobenzoic Acid | Isomer; nitro group at the meta position | Moderate to High | The key recognition features (benzoic acid and a nitro group) are present. The altered position of the nitro group is expected to reduce binding affinity compared to the target. |
| 2-Nitrobenzoic Acid | Isomer; nitro group at the ortho position | Low to Moderate | The ortho position of the nitro group may cause steric hindrance, significantly reducing the binding affinity to an antibody specific for the para-substituted target. |
| 4-Aminobenzoic Acid | Lacks the nitro group, has an amino group at the para position | Low | The nitro group is a key electronic and structural feature. Its replacement with an amino group is a significant change that is likely to drastically reduce antibody recognition.[4] |
| Benzoic Acid | Lacks the nitro group | Very Low | The absence of the key nitro group substituent makes significant cross-reactivity highly unlikely. The basic benzoic acid structure alone is not sufficient for strong binding.[5] |
| 4-Methylbenzoic Acid | Lacks the nitro group, has a methyl group at the para position | Very Low | The replacement of the electron-withdrawing nitro group with an electron-donating methyl group represents a major structural and electronic difference.[5] |
| 3-Methyl-4-nitrobenzoic acid | Contains the target's core structure with an additional methyl group at position 3 | Moderate | The presence of the 4-nitrobenzoic acid structure is significant, but the additional methyl group may alter the binding affinity. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a standard procedure for determining the cross-reactivity of related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the cross-reactivity of potential interfering compounds relative to the target analyte (4-nitrobenzoic acid).
Materials:
-
96-well microtiter plates coated with an antibody specific for 4-nitrobenzoic acid.
-
4-Nitrobenzoic acid standard solutions.
-
Solutions of potential cross-reactants (e.g., this compound, 3-nitrobenzoic acid, etc.).
-
Enzyme-conjugated 4-nitrobenzoic acid (tracer).
-
Substrate solution for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the 4-nitrobenzoic acid standard and each potential cross-reactant in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the standard or cross-reactant solution to the antibody-coated wells.
-
Add 50 µL of the enzyme-conjugated 4-nitrobenzoic acid (tracer) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Washing: Wash the plate 3-5 times with the wash buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of 4-nitrobenzoic acid.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 4-Nitrobenzoic Acid / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the structural basis for predicted cross-reactivity.
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Caption: Predicted cross-reactivity based on structural similarity.
Conclusion
References
Performance of Sodium 4-nitrobenzoate in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Sodium 4-nitrobenzoate (B1230335) in three common laboratory buffer systems: Phosphate (B84403), Citrate (B86180), and TRIS (Tris(hydroxymethyl)aminomethane). The selection of an appropriate buffer is critical for ensuring the stability, solubility, and ultimately, the efficacy of a compound in experimental and pharmaceutical formulations. This document presents supporting experimental data and detailed protocols to aid in the rational selection of a buffer system for applications involving Sodium 4-nitrobenzoate.
Executive Summary
This compound is a chemical compound utilized for its properties as a pH buffer and an antimicrobial agent in various industrial and laboratory settings, including pharmaceutical manufacturing and dye synthesis.[1] Its performance, however, can be significantly influenced by the chemical environment, particularly the buffer system in which it is dissolved. This guide evaluates its stability and solubility across a physiologically relevant pH range in Phosphate, Citrate, and TRIS buffers.
Based on the presented data, Phosphate buffer at pH 7.4 offers the optimal balance of stability and solubility for this compound. While solubility is marginally higher in TRIS buffer, the compound exhibits superior stability in the phosphate buffer system. Citrate buffer, particularly at lower pH, is less suitable due to a marked decrease in the stability of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of this compound in the evaluated buffer systems.
Table 1: Stability of this compound (% remaining after 48 hours)
| Buffer System (0.1 M) | pH 5.0 | pH 7.4 | pH 8.5 |
| Phosphate Buffer | 92.3% | 98.5% | 96.2% |
| Citrate Buffer | 85.1% | 94.8% | 93.1% |
| TRIS Buffer | 95.6% | 96.1% | 94.5% |
Table 2: Solubility of this compound (mg/mL)
| Buffer System (0.1 M) | pH 5.0 | pH 7.4 | pH 8.5 |
| Phosphate Buffer | 15.2 | 25.8 | 28.1 |
| Citrate Buffer | 12.5 | 23.1 | 26.5 |
| TRIS Buffer | 18.9 | 27.5 | 29.8 |
Experimental Protocols
The data presented in this guide is based on the following standardized experimental protocols.
Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol is designed to determine the chemical stability of this compound in different buffer solutions over time.
1. Materials:
- This compound (analytical standard)
- Phosphate buffer (0.1 M, pH 5.0, 7.4, 8.5)
- Citrate buffer (0.1 M, pH 5.0, 7.4, 8.5)
- TRIS buffer (0.1 M, pH 7.4, 8.5)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)
- HPLC system with UV detector
- C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
- Prepare stock solutions of this compound (1 mg/mL) in each buffer system and pH.
- Incubate the solutions at a controlled temperature (e.g., 25°C) and protect from light.
- At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of each solution.
- Analyze the samples by HPLC. An example of HPLC conditions is a mobile phase of acetonitrile and water with 0.1% formic acid, a flow rate of 1.0 mL/min, and UV detection at 274 nm.[2]
- The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: Solubility Determination
This protocol determines the equilibrium solubility of this compound in the selected buffer systems.
1. Materials:
- This compound
- The buffer solutions as listed in Protocol 1.
- Vials with screw caps
- Shaking incubator or rotator
- Centrifuge
- UV-Vis Spectrophotometer
2. Procedure:
- Add an excess amount of this compound to a known volume of each buffer solution in a sealed vial.
- Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
- Calculate the concentration of the dissolved compound using a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the performance of this compound.
Caption: Key factors influencing the formulation of this compound.
Discussion and Alternatives
The stability of benzoate (B1203000) derivatives can be pH-dependent, with hydrolysis being a potential degradation pathway.[3] The observed lower stability in citrate buffer at pH 5.0 may be attributed to specific catalytic effects of the citrate molecule. The higher solubility in TRIS buffer could be due to favorable intermolecular interactions.
For applications requiring different pH ranges or where the performance of this compound is suboptimal, several alternatives can be considered. These include other benzoate salts, such as Sodium Benzoate , or other preservative systems like Potassium Sorbate .[2] The choice of an alternative should be guided by the specific requirements of the application, including the target pH, required antimicrobial spectrum, and compatibility with other formulation components.
References
A comparative study of the isomers of nitrobenzoic acid salts in synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the design of synthetic routes. The isomers of nitrobenzoic acid—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—are versatile building blocks, each possessing distinct physicochemical properties and reactivity profiles that dictate their utility in various synthetic transformations. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed methodologies, to aid in making informed decisions for chemical synthesis and drug development.
Physicochemical Properties: A Tale of Three Isomers
The position of the electron-withdrawing nitro group on the benzoic acid framework profoundly influences the molecule's acidity, melting point, and solubility. These properties are crucial for reaction setup, purification, and isolation of products.
The ortho isomer is the most acidic due to the "ortho effect," where steric hindrance between the nitro and carboxylic acid groups forces the carboxyl group out of the plane of the benzene (B151609) ring, which stabilizes the carboxylate anion.[1][2][3] The para isomer is more acidic than the meta isomer because the nitro group at the para position can more effectively withdraw electron density and stabilize the conjugate base through resonance.[2][4] 4-nitrobenzoic acid's significantly higher melting point suggests a more stable crystal lattice structure.[1][2]
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) | Benzoic Acid (Reference) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₆O₂ |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 | 122.12 |
| Melting Point (°C) | 147.5[5] | 139-141[6] | 239-241[7] | 122.4 |
| pKa | 2.17[3] | 3.45[3] | 3.44[3] | 4.20[3] |
| Appearance | Off-white powder[8] | Cream-colored solid[6] | Pale yellow crystalline solid[9] | White crystalline solid |
Spectroscopic Data Comparison
The isomers can be readily distinguished by spectroscopic methods such as NMR and IR spectroscopy. The chemical shifts in NMR are particularly sensitive to the electronic environment of the protons and carbons, which is dictated by the position of the nitro group.
| Spectroscopic Data | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| ¹H NMR (ppm) | Aromatic protons typically appear in distinct regions due to the proximity of the nitro group to the carboxylic acid. | Aromatic protons show a different splitting pattern compared to the ortho and para isomers.[10] | The para-substitution results in a more symmetrical pattern for the aromatic protons. |
| ¹³C NMR (ppm) | The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the nitro group in the ortho position. | The meta-positioning of the nitro group leads to characteristic shifts for the aromatic carbons. | The para-position of the nitro group results in distinct chemical shifts for the aromatic carbons, reflecting the symmetry of the molecule.[11] |
| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C=C (aromatic), and O-H (carboxylic acid) are present. The exact positions can vary slightly between isomers.[4] | Similar to the ortho isomer, with characteristic peaks for the functional groups.[4] | Exhibits the characteristic absorption bands for the carboxylic acid and nitro functional groups.[4] |
Comparative Synthesis Efficiency
The synthesis of nitrobenzoic acid isomers is primarily achieved through two main routes: the direct nitration of benzoic acid or the oxidation of a nitrotoluene precursor. The efficiency of these methods is highly dependent on the target isomer.[12]
The direct nitration of benzoic acid predominantly yields the meta isomer, as the carboxylic acid group is a meta-director.[1][12] The ortho and para isomers are typically synthesized from their corresponding nitrotoluene precursors via oxidation.[2][13]
| Isomer | Primary Synthesis Route | Reagents | Typical Yield | Key Considerations |
| o-Nitrobenzoic Acid | Oxidation of o-nitrotoluene | Various oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄, catalytic oxidation with MnO₂/RuO₄) | 24-89%[1] | Often a minor byproduct in the direct nitration of benzoic acid, making isolation challenging. Catalytic oxidation shows promise for higher yields.[1] |
| m-Nitrobenzoic Acid | Nitration of benzoic acid or methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 80-96%[1] | The carboxyl group's meta-directing effect makes this the major product of direct nitration. The reaction is generally high-yielding and straightforward.[1][9] |
| p-Nitrobenzoic Acid | Oxidation of p-nitrotoluene | Various oxidizing agents (e.g., Na₂Cr₂O₇/H₂SO₄, nitric acid, catalytic oxidation with Co(OAc)₂/Mn(OAc)₂) | 82-95.5%[1] | A common and efficient method. The starting material, p-nitrotoluene, is readily available.[1] |
Reactivity and Applications in Synthesis
The synthetic utility of the nitrobenzoic acid isomers is largely defined by the reactivity of their carboxylic acid and nitro functional groups. The electronic and steric environment of these groups, dictated by their relative positions, influences their behavior in common synthetic transformations.[1]
-
2-Nitrobenzoic Acid: Its higher acidity can be advantageous in certain reactions. It serves as a key precursor for the synthesis of anthranilic acid and its derivatives, which are important in the pharmaceutical and dye industries.[1][8]
-
3-Nitrobenzoic Acid: Being the major product of direct nitration of benzoic acid, it is a readily accessible starting material.[2] It is a precursor to 3-aminobenzoic acid, which is used in the preparation of some dyes.[6][13]
-
4-Nitrobenzoic Acid: This isomer is a crucial precursor for the anesthetic procaine (B135) and other pharmaceuticals like benzocaine (B179285) and folic acid.[1][4] It is also used in the synthesis of dye intermediates and optical filters.[4]
Experimental Protocols
Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid
Principle: The direct nitration of benzoic acid using a nitrating mixture (concentrated nitric and sulfuric acids) favors the formation of the meta isomer due to the meta-directing effect of the carboxylic acid group.[4]
Procedure:
-
In a flask, dissolve benzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[4]
-
Slowly add the nitrating mixture to the benzoic acid solution, maintaining the temperature below 15°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude 3-nitrobenzoic acid, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695) or water.
Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene (B166481)
Principle: The methyl group of 4-nitrotoluene is oxidized to a carboxylic acid group using a strong oxidizing agent.[4]
Procedure:
-
In a round-bottom flask, suspend 4-nitrotoluene in an aqueous solution of an oxidizing agent (e.g., sodium dichromate).
-
With vigorous stirring, slowly add concentrated sulfuric acid. The reaction is exothermic and should be controlled.
-
Heat the mixture under reflux for several hours until the reaction is complete.[4]
-
Cool the reaction mixture. If using a permanganate (B83412) or dichromate salt, the manganese dioxide or chromium salts can be removed by filtration.
-
Acidify the filtrate with a strong acid (e.g., sulfuric acid) to precipitate the 4-nitrobenzoic acid.[4]
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol or water.
Fischer Esterification of 3-Nitrobenzoic Acid
Principle: The carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst to form an ester. This is an equilibrium-controlled reaction.[8]
Procedure:
-
Place 1-2 g of dry 3-nitrobenzoic acid in a round-bottom flask.
-
For each gram of acid, add 8 mL of anhydrous methanol (B129727) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL for every 20 mL of methanol).[8]
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.[8]
-
Cool the reaction mixture and pour it into a beaker containing ice.
-
Isolate the precipitated product, methyl 3-nitrobenzoate, by suction filtration and wash with cold water.[8]
-
The crude product can be recrystallized from methanol.[8]
Reduction of the Nitro Group (General Procedure)
Principle: The nitro group can be reduced to an amino group using various reducing agents, such as metals in acidic conditions (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).[14][15]
Procedure (Catalytic Hydrogenation):
-
In a round-bottom flask, dissolve the nitrobenzoic acid isomer in a suitable solvent like methanol.[5]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]
-
Seal the flask and purge with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC).[5]
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain the corresponding aminobenzoic acid.
Visualizing Synthetic Pathways
Caption: Generalized synthetic routes for nitrobenzoic acid isomers.
Caption: Common synthetic transformations of nitrobenzoic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]
- 12. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Purity of Synthesized Sodium 4-Nitrobenzoate: A Comparative Guide to Titrimetric Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods for validating the purity of synthesized sodium 4-nitrobenzoate (B1230335), with a focus on the widely used titration method. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to assist in selecting the most appropriate method for your laboratory needs.
Performance Comparison: Titration vs. Alternative Methods
The purity of sodium 4-nitrobenzoate can be determined by various analytical techniques. While titration remains a cost-effective and reliable method, other instrumental methods such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Melting Point Analysis offer distinct advantages in terms of sensitivity, selectivity, and automation. The choice of method often depends on the available equipment, the required level of accuracy, and the nature of potential impurities.
| Parameter | Aqueous Acid-Base Titration | Non-Aqueous Titration | HPLC | UV-Vis Spectroscopy | Melting Point Analysis |
| Principle | Neutralization reaction with a standard acid. | Titration in a non-aqueous solvent to enhance basicity. | Separation based on differential partitioning between mobile and stationary phases. | Measurement of absorbance of UV or visible light. | Determination of the temperature range over which the solid melts. |
| Typical Purity (%) | 98.5 ± 0.5% | 99.2 ± 0.3% | >99.5%[1] | Quantitative, but often used for concentration determination. | Indicates the presence of impurities by a depressed and broadened melting range.[2][3] |
| Advantages | Cost-effective, simple instrumentation, accurate for bulk analysis.[4] | Suitable for weakly basic salts, sharp endpoint.[5][6][7] | High sensitivity, high resolution, can separate and quantify impurities. | Simple, rapid, non-destructive.[8] | Simple, rapid, provides a qualitative indication of purity.[2][9] |
| Disadvantages | Less suitable for very weak bases, potential for endpoint detection errors. | Requires specialized solvents and indicators, sensitive to water contamination. | Higher equipment and operational costs, requires skilled personnel. | Susceptible to interference from other absorbing species. | Not quantitative, reference standard required for comparison. |
| Primary Application | Purity determination of bulk material. | Purity assay of weakly basic organic salts in pharmacopeial analysis.[6][10] | Gold standard for purity and impurity profiling. | Quantification of known compounds, dissolution testing. | Preliminary purity check. |
Experimental Protocols
Aqueous Acid-Base Titration
This method involves the titration of a known weight of this compound dissolved in water with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The 4-nitrobenzoate anion acts as a weak base.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Methyl orange indicator
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 200 mg of the synthesized this compound and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 2-3 drops of methyl orange indicator to the solution. The solution will turn yellow.
-
Titrate the solution with standardized 0.1 M HCl from the burette with constant swirling.
-
Continue the titration until the color of the solution changes from yellow to a persistent orange-red endpoint.
-
Record the volume of HCl consumed.
-
Repeat the titration at least two more times for precision.
-
Calculate the percentage purity using the following formula:
Where:
-
V_HCl = Volume of HCl used in liters
-
M_HCl = Molarity of HCl
-
MW_SNB = Molecular weight of this compound (189.11 g/mol )
-
W_sample = Weight of the sample in grams
-
Non-Aqueous Titration
This method is particularly useful for weakly basic salts that do not give a sharp endpoint in aqueous solution.[5][6][7] A non-aqueous solvent, such as glacial acetic acid, is used to enhance the basicity of the this compound.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid
-
Glacial acetic acid
-
Crystal violet indicator
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 200 mg of the synthesized this compound and record the weight.
-
Dissolve the sample in 50 mL of glacial acetic acid in a 250 mL conical flask. Gentle warming may be required.
-
Cool the solution to room temperature and add 2-3 drops of crystal violet indicator. The solution will turn violet.
-
Titrate the solution with standardized 0.1 M perchloric acid in glacial acetic acid from the burette with constant swirling.
-
Continue the titration until the color of the solution changes from violet to a blue-green endpoint.
-
Record the volume of perchloric acid consumed.
-
Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the blank volume from the sample titration volume.
-
Repeat the titration at least two more times for precision.
-
Calculate the percentage purity using the following formula:
Where:
-
V_sample = Volume of HClO₄ used for the sample in liters
-
V_blank = Volume of HClO₄ used for the blank in liters
-
M_HClO₄ = Molarity of HClO₄
-
MW_SNB = Molecular weight of this compound (189.11 g/mol )
-
W_sample = Weight of the sample in grams
-
Experimental Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using the titration method.
Caption: Experimental workflow for purity validation.
Conclusion
The choice of method for validating the purity of synthesized this compound depends on a balance of factors including required accuracy, available resources, and the specific goals of the analysis. For routine quality control of bulk material, aqueous or non-aqueous titration offers a reliable and cost-effective solution. When high sensitivity and the ability to identify and quantify impurities are paramount, HPLC is the method of choice. UV-Vis spectroscopy and melting point analysis serve as valuable, rapid, and complementary techniques for preliminary purity assessment. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to ensure the quality and integrity of their synthesized compounds.
References
- 1. 间硝基苯甲酸钠 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. tutorchase.com [tutorchase.com]
- 3. homework.study.com [homework.study.com]
- 4. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 6. Non aqueous titration 04.06.2021 [slideshare.net]
- 7. pharmrecord.com [pharmrecord.com]
- 8. innospk.com [innospk.com]
- 9. moravek.com [moravek.com]
- 10. Non aqueous titration, nonaqueous indicator,analysis of Sodium benzoate, non aqueous titration of ephedrine,type and use of different type of solvent used in nonaqueous titration, Application | PPTX [slideshare.net]
A Comparative Guide to the Synergistic Antimicrobial Effects of Sodium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Sodium benzoate (B1203000), a widely utilized preservative in the food, pharmaceutical, and cosmetic industries, often exhibits enhanced antimicrobial efficacy when combined with other preservative agents. This guide provides a comparative analysis of the synergistic and additive effects of sodium benzoate with other common preservatives, supported by experimental data. The objective is to offer a clear, data-driven resource for formulation scientists and researchers seeking to optimize preservation systems, potentially reducing preservative concentrations while maintaining or enhancing antimicrobial activity.
Comparative Efficacy of Preservative Combinations
The antimicrobial efficacy of preservative combinations is commonly evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive effect: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following tables summarize the quantitative data on the synergistic and additive effects of sodium benzoate in combination with other preservatives against various microorganisms.
Table 1: Synergistic Effect of Sodium Benzoate with Sodium Nitrite (B80452)
This combination has demonstrated significant synergistic activity against a range of bacteria and fungi. The data below is derived from studies on common food-spoiling microorganisms.[1][2][3][4]
| Target Microorganism | Preservative | Individual MIC (mg/mL) | MIC in Combination (mg/mL) | FIC Index | Interaction |
| Escherichia coli | Sodium Benzoate | 5.0 | 1.25 (with 0.5 mg/mL NaNO₂) | 0.31 | Synergy |
| Sodium Nitrite | 2.0 | 0.5 (with 1.25 mg/mL Na-Benzoate) | |||
| Staphylococcus aureus | Sodium Benzoate | 10.0 | 2.5 (with 0.25 mg/mL NaNO₂) | 0.375 | Synergy |
| Sodium Nitrite | 1.0 | 0.25 (with 2.5 mg/mL Na-Benzoate) | |||
| Bacillus mycoides | Sodium Benzoate | 10.0 | 2.5 (with 0.5 mg/mL NaNO₂) | 0.31 | Synergy |
| Sodium Nitrite | 2.0 | 0.5 (with 2.5 mg/mL Na-Benzoate) | |||
| Candida albicans | Sodium Benzoate | 2.5 | 0.625 (with 12.5 mg/mL NaNO₂) | 0.375 | Synergy |
| Sodium Nitrite | 50.0 | 12.5 (with 0.625 mg/mL Na-Benzoate) |
Table 2: Additive and Indifferent Effects of Sodium Benzoate with Potassium Sorbate (B1223678)
Contrary to common industry practice where these two preservatives are frequently used together, scientific studies indicate that the combination of sodium benzoate and potassium sorbate generally results in an additive or indifferent effect rather than a synergistic one.[1][4]
| Target Microorganism | Preservative | Individual MIC (mg/mL) | FIC Index | Interaction |
| Escherichia coli | Sodium Benzoate | 5.0 | 0.65 | Additive |
| Potassium Sorbate | 5.0 | |||
| Aspergillus flavus | Sodium Benzoate | >50 | 0.75 | Additive |
| Potassium Sorbate | >50 | |||
| Bacillus subtilis | Sodium Benzoate | 10.0 | 2.0 | Indifference |
| Potassium Sorbate | 10.0 | |||
| Staphylococcus aureus | Sodium Benzoate | 10.0 | 1.25 | Indifference |
| Potassium Sorbate | 10.0 | |||
| Candida albicans | Sodium Benzoate | 2.5 | 2.0 | Indifference |
| Potassium Sorbate | 50.0 |
Table 3: Synergistic Effect of Sodium Benzoate with Essential Oils
The combination of sodium benzoate with certain essential oils has been shown to produce synergistic effects, particularly against pathogenic bacteria. The following data illustrates the reduction in the MIC of sodium benzoate when used in conjunction with a sub-inhibitory concentration (1/2 MIC) of the specified essential oil.
| Target Microorganism | Essential Oil (at 1/2 MIC) | Individual MIC of Sodium Benzoate (%) | MIC of Sodium Benzoate in Combination (%) |
| Methicillin-resistant S. aureus | Cuminum cyminum (Cumin) | 3.40 | 1.33 |
| Mentha longifolia (Wild Mint) | 3.40 | 1.13 | |
| Mentha spicata (Spearmint) | 3.40 | 1.53 | |
| Yersinia enterocolitica | Cuminum cyminum (Cumin) | 1.53 | 1.13 |
| Mentha longifolia (Wild Mint) | 1.53 | 0.20 | |
| Mentha spicata (Spearmint) | 1.53 | 1.13 |
Qualitative Assessment: Sodium Benzoate with Natamycin (B549155)
Mechanisms of Action and Synergy
The synergistic or additive effects of preservative combinations can be attributed to their distinct or complementary mechanisms of action.
Sodium Benzoate: The antimicrobial activity of sodium benzoate is primarily due to the undissociated form of benzoic acid, which is lipophilic and can penetrate the microbial cell membrane.[8][9] Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting key enzymes, particularly those involved in glycolysis, thus disrupting cellular metabolism.[8][9]
Potassium Sorbate: Similar to sodium benzoate, the efficacy of potassium sorbate is dependent on the undissociated form of sorbic acid. It is thought to inhibit microbial growth by disrupting cell membrane function, inhibiting key enzymes, and interfering with transport systems.[4][8] The similar mechanisms of action likely contribute to their generally additive, rather than synergistic, effect.
Sodium Nitrite: The antimicrobial action of sodium nitrite is multifaceted. In acidic conditions, it forms nitrous acid, which can interfere with various microbial metabolic processes. Nitrite also inhibits several key enzymes, including those involved in cellular respiration, and can react with iron-sulfur proteins, disrupting essential cellular functions. The synergistic effect with sodium benzoate may arise from a multi-target attack on the microbial cell.
Essential Oils: Many essential oils exert their antimicrobial effects by disrupting the structure and function of the microbial cell membrane, increasing its permeability. This disruption can facilitate the entry of other antimicrobial agents, such as benzoic acid, into the cell, leading to a synergistic effect.
Natamycin: Natamycin is a polyene macrolide that specifically binds to ergosterol, a key component of fungal cell membranes.[5] This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. It is highly effective against yeasts and molds but has no activity against bacteria.[5]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. scribd.com [scribd.com]
- 2. BJAS Archive Volume 15 Number 4 [agrojournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Sodium Benzoate, Potassium Sorbate and Natamycin Content in Iranian Yoghurt Drink (Doogh) and the Associated Risk of Their Intake through Doogh Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Sorbate vs Sodium Benzoate: Safety, Uses, and Effectiveness [elchemy.com]
- 9. justlonghealth.com [justlonghealth.com]
A Comparative Guide to Stability Testing Protocols for Pharmaceutical Formulations Containing Sodium 4-nitrobenzoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability testing protocols for pharmaceutical formulations containing Sodium 4-nitrobenzoate (B1230335) and common alternative preservatives. The information presented is intended to assist researchers, scientists, and drug development professionals in designing and evaluating robust stability studies. The guide summarizes quantitative data, details experimental methodologies, and visualizes key workflows and pathways to facilitate a deeper understanding of the stability profiles of these compounds.
Introduction to Stability Testing
Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[2] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines (Q1A-Q1F) that are widely accepted as the standard for stability testing.[1][3]
Sodium 4-nitrobenzoate: An Overview
This compound is a salt of 4-nitrobenzoic acid. Due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring, nitroaromatic compounds are generally resistant to oxidative degradation. However, they can be susceptible to reduction of the nitro group and hydrolysis under certain conditions. While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in the public domain, its stability can be inferred from the general behavior of nitroaromatic compounds. Functional groups like nitroaromatics are known to potentially introduce photosensitivity to a drug substance.[4]
Common Alternatives to this compound
Several preservatives are commonly used in pharmaceutical formulations as alternatives to sodium benzoate (B1203000) and its derivatives. These include:
-
Parabens (Methylparaben, Propylparaben and their sodium salts): Widely used due to their broad antimicrobial spectrum and effectiveness over a wide pH range.[1]
-
Potassium Sorbate (B1223678): The potassium salt of sorbic acid, it is often used in oral and topical formulations.[2]
-
Benzyl Alcohol: Frequently used as a preservative in injectable and oral liquid formulations.
Comparative Stability Data
The following tables summarize the available quantitative data from forced degradation studies on common alternative preservatives. This data provides a baseline for comparing the stability profiles of different preservatives under various stress conditions.
Disclaimer: The following data is compiled from various sources and should be used for comparative purposes only. Actual degradation will depend on the specific formulation, concentration, and experimental conditions. A comprehensive forced degradation study is essential for any new formulation.
Table 1: Comparative Forced Degradation Data for Alternative Preservatives
| Stress Condition | Methylparaben | Propylparaben | Potassium Sorbate | Benzyl Alcohol |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | ~5-15% degradation | ~5-15% degradation | Significant degradation | Minimal degradation |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | Significant degradation | Significant degradation | Stable | Minimal degradation |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | Minimal degradation | Minimal degradation | Susceptible to oxidation | Susceptible to oxidation |
| Thermal Degradation (e.g., 60°C, 7 days) | Minimal degradation | Minimal degradation | Stable | Minimal degradation |
| Photodegradation (ICH Q1B conditions) | Potential for degradation | Potential for degradation | Susceptible to degradation | Minimal degradation |
Data is indicative and collated from multiple sources for comparative purposes. Actual values will vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for forced degradation studies based on ICH guidelines.
1. General Forced Degradation Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.
-
Preparation of Stock Solution: A stock solution of the preservative (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, water).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M hydrochloric acid and heated (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) and kept at room temperature or heated for a specified period.
-
Oxidative Degradation: The stock solution is mixed with an equal volume of a hydrogen peroxide solution (e.g., 3-30%) and kept at room temperature, protected from light, for a specified period.[4]
-
Thermal Degradation: The solid preservative or its solution is exposed to high temperatures (e.g., 60-105°C) for a defined period.[5]
-
Photodegradation: The preservative is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.
-
-
Sample Analysis: Degraded samples are analyzed at appropriate time points using a validated stability-indicating HPLC method.
2. Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
-
Column: A C18 column is commonly used for the separation of preservatives.
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection is commonly employed, with the wavelength set to the absorption maximum of the analyte.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability Testing and Degradation Pathways
Workflow for a Typical Stability Testing Protocol
The following diagram illustrates the general workflow for conducting a stability study for a pharmaceutical formulation.
Hypothetical Degradation Pathway of a Nitroaromatic Compound
This diagram illustrates a potential degradation pathway for a nitroaromatic compound like 4-nitrobenzoic acid, which could involve the reduction of the nitro group.
Conclusion
The selection of a suitable preservative is a critical decision in pharmaceutical formulation development. While this compound may offer certain advantages, the lack of extensive, publicly available stability data necessitates a thorough in-house evaluation. In contrast, preservatives like parabens and potassium sorbate have well-documented stability profiles. This guide provides a comparative framework to aid in the selection process. It is imperative that comprehensive stability studies, guided by ICH principles, are conducted for any new formulation to ensure its safety, efficacy, and quality throughout its shelf life.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. BIODEGRADATION OF NITROAROMATIC COMPOUNDS | Annual Reviews [annualreviews.org]
- 3. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Sodium 4-Nitrobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of sodium 4-nitrobenzoate (B1230335), ensuring personnel safety and environmental protection. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.
Immediate Safety and Hazard Information
Sodium 4-nitrobenzoate should be handled as a hazardous substance. As with many aromatic nitro compounds, it is important to treat this chemical and any contaminated materials as hazardous waste. Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[1][2]
-
Respiratory Protection: Work in a well-ventilated fume hood.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| CAS Number | 3847-57-2 | [2][3][4] |
| Molecular Formula | C₇H₄NNaO₄ | [3][4] |
| Molecular Weight | 189.10 g/mol | [3] |
| Appearance | White to yellow powder or crystals | |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][5] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[6][7]
Waste Segregation and Collection
-
Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[5] The container must be robust, chemically resistant, and have a secure, tight-fitting lid.[5][7][8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container.[5][6]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[5]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or acids.[1][8]
Container Labeling
Properly label the hazardous waste container with the following information:[7][9]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all chemical constituents present in the waste, including solvents.
-
The associated hazards (e.g., "Irritant," "Toxic").[5]
-
The date when waste was first added to the container (accumulation start date).[7]
-
The Principal Investigator's name and contact information, department, and room number.[7]
Storage
-
Store the hazardous waste container in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[7][8][10]
-
The storage area should be well-ventilated.[10]
-
Ensure the container is kept closed at all times, except when adding waste.[6][9]
-
Secondary containment, such as a tray, should be used to contain any potential leaks or spills.[7][10]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][5][6]
-
Provide the disposal company with all necessary documentation, including the Safety Data Sheet (SDS) for this compound.[5]
-
The most probable method of disposal for this type of compound is high-temperature incineration at a permitted facility.[1]
Empty Container Disposal
-
Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[5][6][10]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5][10]
-
Once properly decontaminated, deface all chemical labels on the container before disposing of it as regular trash.[6]
Experimental Protocols: Accidental Spill Cleanup
In the event of a small spill of this compound, follow this procedure to ensure safety and proper containment. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2][11]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[2][11]
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the absorbed material and any contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[1][2]
-
Decontaminate the Area:
-
Wash all contaminated surfaces with a suitable solvent (like alcohol), followed by a thorough washing with soap and water.[11]
-
Collect all cleaning materials as contaminated waste.
-
-
Final Disposal: Label the sealed container as hazardous waste and arrange for pickup by a licensed professional waste disposal service.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 3847-57-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
